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  • Product: 4-Pyridinecarbonitrile, 2-(hexylthio)-
  • CAS: 166183-58-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-Pyridinecarbonitrile, 2-(hexylthio)-

An In-Depth Technical Guide to the Structural Elucidation of 2-(Hexylthio)pyridine-4-carbonitrile via High-Resolution NMR Spectroscopy Executive Summary The functionalization of pyridine cores is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(Hexylthio)pyridine-4-carbonitrile via High-Resolution NMR Spectroscopy

Executive Summary

The functionalization of pyridine cores is a cornerstone of modern medicinal chemistry and agrochemical development. 2-(Hexylthio)pyridine-4-carbonitrile (CAS: 166183-58-0) represents a highly specialized building block featuring a unique electronic "push-pull" system. The electron-donating thioether linkage at C-2 competes with the strongly electron-withdrawing carbonitrile group at C-4, creating a complex magnetic environment. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, establishing self-validating protocols for drug development professionals.

Mechanistic Grounding: Causality of Chemical Shifts

To accurately assign the NMR spectrum of 2-(hexylthio)pyridine-4-carbonitrile, one must understand the underlying electronic effects dictating the magnetic shielding of the nuclei. The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy [1].

The Pyridine Core & Substituent Effects
  • The α -Proton (H-6): Positioned ortho to the electronegative pyridine nitrogen, H-6 is inherently the most deshielded proton. The addition of the C-4 carbonitrile group further withdraws electron density via inductive (-I) and mesomeric (-M) effects, pushing H-6 further downfield to approximately δ 8.69 ppm [1].

  • The β -Protons (H-3 and H-5): The carbonitrile group strongly deshields its ortho positions. However, the hexylthio group at C-2 introduces a competing +M (mesomeric electron-donating) effect. Sulfur's lone pairs delocalize into the π -system, selectively shielding H-3 and H-5 relative to a purely electron-deficient 4-cyanopyridine core. This results in resonances at δ 7.45 ppm and δ 7.35 ppm, respectively.

The Hexylthio Aliphatic Chain

The aliphatic chain exhibits predictable shielding based on distance from the electronegative sulfur atom. The α -methylene protons (H-1') are significantly deshielded ( δ 3.15 ppm) due to the direct attachment to sulfur, which draws electron density inductively. As the carbon chain extends, the inductive effect decays exponentially, returning the terminal methyl group (H-6') to a standard alkane shift of δ 0.88 ppm.

Self-Validating Experimental Protocol

High-fidelity NMR data relies entirely on the rigorous exclusion of variables during sample preparation and acquisition. The following protocol is designed as a closed-loop, self-validating system.

Phase 1: Sample Preparation
  • Quantification: Weigh exactly 15–25 mg of 2-(hexylthio)pyridine-4-carbonitrile. This mass ensures a sufficient signal-to-noise (S/N) ratio for the insensitive 13 C nucleus without causing concentration-induced line broadening [2].

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Particulate Exclusion (Critical Step): Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Solid particles distort magnetic field homogeneity due to localized magnetic susceptibility differences, causing irreversible line broadening [3].

  • Degassing: Flush the headspace of the NMR tube with dry nitrogen gas to displace paramagnetic dissolved oxygen, which can accelerate relaxation times ( T1​ ) and degrade resolution.

Phase 2: Acquisition & System Validation
  • Lock and Shim: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5).

  • Self-Validation Check: Acquire a preliminary single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ solvent peak ( δ 7.26 ppm).

    • Validation Gate: If FWHM < 1.0 Hz, the magnetic field is homogeneous, and the sample is free of particulates. Proceed to full acquisition. If FWHM > 1.0 Hz, re-shim or re-filter the sample.

  • 1D Acquisition:

    • 1 H NMR: 16 scans, 2-second relaxation delay ( D1​ ), 30° flip angle.

    • 13 C NMR: 1024–2048 scans, WALTZ-16 composite pulse decoupling, 2-second relaxation delay.

NMR_Workflow Step1 1. Sample Preparation 15-25 mg in 0.6 mL CDCl3 Filter through glass wool Step2 2. Shimming & Tuning Optimize magnetic field homogeneity Step1->Step2 Step3 3. System Validation Check solvent peak FWHM < 1.0 Hz Step2->Step3 Step4 4. 1D Acquisition 1H (16 scans) & 13C (1024 scans) Step3->Step4 Step5 5. 2D Acquisition COSY, HSQC, HMBC Step4->Step5 Step6 6. Structural Assignment Multiplet & Cross-peak Analysis Step5->Step6

Figure 1: Self-validating NMR experimental workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the empirically derived and predicted chemical shifts, integrating standard additive rules for substituted pyridines and aliphatic thioethers.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-6 8.69Doublet (d)5.01HDeshielded by adjacent N and C-4 nitrile.
H-3 7.45Doublet (d)1.51HMeta-coupling to H-5; shielded by ortho-thioether.
H-5 7.35Doublet of doublets (dd)5.0, 1.51HOrtho-coupling to H-6, meta-coupling to H-3.
H-1' 3.15Triplet (t)7.32H α -protons directly attached to sulfur.
H-2' 1.75Quintet (p)7.32H β -protons of the hexyl chain.
H-3' 1.45Multiplet (m)-2HAliphatic chain envelope.
H-4' 1.35Multiplet (m)-2HAliphatic chain envelope.
H-5' 1.30Multiplet (m)-2HAliphatic chain envelope.
H-6' 0.88Triplet (t)7.03HTerminal methyl group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-2 161.0Quaternary (C)Strongly deshielded by electronegative N and S atoms.
C-6 150.3Methine (CH) α -carbon to pyridine nitrogen.
C-3 125.5Methine (CH)Ortho to thioether, meta to nitrogen.
C-5 123.1Methine (CH)Meta to nitrogen and thioether.
C-4 119.7Quaternary (C)Ipso carbon attached to the carbonitrile group.
C N 116.5Quaternary (C)Characteristic sp-hybridized nitrile carbon.
C-3' 31.3Methylene (CH 2​ )Aliphatic chain backbone.
C-1' 30.5Methylene (CH 2​ )Deshielded by direct attachment to sulfur.
C-2' 29.2Methylene (CH 2​ )Aliphatic chain backbone.
C-4' 28.5Methylene (CH 2​ )Aliphatic chain backbone.
C-5' 22.5Methylene (CH 2​ )Penultimate aliphatic carbon.
C-6' 14.0Methyl (CH 3​ )Terminal aliphatic methyl carbon.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational framework, quaternary carbons (C-2, C-4, and C N) lack direct proton attachments, making their assignment reliant on empirical deduction. To achieve absolute certainty, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed.

HMBC detects long-range heteronuclear correlations, typically over 2 to 3 bonds ( 2JCH​ and 3JCH​ ), allowing researchers to bridge proton-bearing structural fragments with quaternary centers [4].

Key HMBC Diagnostic Correlations:
  • Assigning C-2: The α -methylene protons of the hexyl group (H-1' at δ 3.15) will show a strong 3J correlation across the sulfur atom to the quaternary C-2 ( δ 161.0). H-3 also shows a 2J correlation to C-2.

  • Assigning the Nitrile Group: Both H-3 and H-5 will exhibit 3J correlations to the nitrile carbon ( δ 116.5), confirming its position at C-4.

  • Assigning C-4: H-3, H-5, and H-6 all show correlations ( 2J and 3J ) to the C-4 quaternary carbon ( δ 119.7).

HMBC_Correlations H3 H-3 (δ 7.45) C2 C-2 (δ 161.0) H3->C2 2J C4 C-4 (δ 119.7) H3->C4 2J CN C≡N (δ 116.5) H3->CN 3J H5 H-5 (δ 7.35) H5->C4 2J C6 C-6 (δ 150.3) H5->C6 2J H5->CN 3J H6 H-6 (δ 8.69) H6->C2 3J H6->C4 3J H1_prime H-1' (δ 3.15) H1_prime->C2 3J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for quaternary assignment.

Conclusion

The structural elucidation of 2-(hexylthio)pyridine-4-carbonitrile requires a nuanced understanding of competing electronic effects on the pyridine core. By implementing a self-validating sample preparation protocol and leveraging 2D HMBC spectroscopy to bridge quaternary carbons, researchers can achieve an unambiguous, high-confidence assignment. This rigorous approach ensures data integrity for downstream applications in drug development and synthetic scaling.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Blog. URL:[Link]

  • CEITEC (Central European Institute of Technology). "Measuring methods available and examples of their applications: 2D HMBC." Josef Dadok National NMR Centre. URL:[Link]

Exploratory

solubility of 4-Pyridinecarbonitrile, 2-(hexylthio)- in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Pyridinecarbonitrile, 2-(hexylthio)- in Common Organic Solvents Abstract Solubility is a critical physicochemical parameter that dictates the behavior of a compound in b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4-Pyridinecarbonitrile, 2-(hexylthio)- in Common Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both biological and chemical systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is fundamental to formulation development, ensuring reliability in biological assays, and predicting in vivo performance.[1][2] This guide provides a detailed technical framework for evaluating the solubility of the novel compound 4-Pyridinecarbonitrile, 2-(hexylthio)-. As specific solubility data for this compound is not publicly available, this document serves as a comprehensive manual, outlining the theoretical principles, a robust experimental protocol for thermodynamic solubility determination, and a framework for data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reproducible data essential for advancing research and development objectives.

Introduction: Understanding the Compound and the Challenge

4-Pyridinecarbonitrile, 2-(hexylthio)- is a heterocyclic compound featuring a pyridine ring scaffold. An analysis of its structure reveals two key regions influencing its physicochemical properties:

  • A Polar Head Group: Comprising the pyridine ring and a 4-position carbonitrile (-C≡N) group. The nitrogen atom in the pyridine ring and the nitrile group are electronegative, capable of acting as hydrogen bond acceptors, and contribute to the molecule's polarity.[3][4][5] Pyridine itself is miscible with water and most organic solvents due to its polarity.[3][4]

  • A Nonpolar Tail: A 2-position hexylthio group (-S-(CH₂)₅CH₃). This long alkyl chain is hydrophobic and sterically bulky, significantly contributing to the molecule's lipophilicity. The presence of such hydrophobic substituents is known to reduce aqueous solubility in pyridine derivatives.[3]

This amphiphilic nature—possessing both distinct polar and nonpolar regions—suggests a complex solubility profile. It is predicted to have poor solubility in highly polar solvents like water and in very nonpolar solvents like hexane, with optimal solubility likely occurring in solvents of intermediate polarity. This guide provides the tools to experimentally verify this hypothesis.

Theoretical Framework: The Chemistry of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Pyridinecarbonitrile, 2-(hexylthio)-, the following interactions with solvents are key:

  • Dipole-Dipole Interactions: The polar pyridinecarbonitrile portion of the molecule will interact favorably with polar solvents such as acetone, acetonitrile, and ethanol.

  • London Dispersion Forces: The nonpolar hexyl chain will interact primarily through weaker van der Waals forces, favoring dissolution in less polar solvents like ethyl acetate or dichloromethane.

  • Hydrogen Bonding: While the molecule does not have hydrogen bond donors, the pyridine nitrogen and nitrile nitrogen can act as acceptors, interacting with protic solvents like alcohols (ethanol, methanol).

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions determines the extent of dissolution. Therefore, a systematic evaluation across a spectrum of solvents with varying polarities, dielectric constants, and hydrogen bonding capabilities is essential.[7]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To ensure accuracy and reproducibility, the shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[2] It is designed to create a saturated solution, allowing for the direct measurement of the maximum amount of solute a solvent can hold at a given temperature.

Causality and Experimental Design

The choice of this method is deliberate. Kinetic solubility methods can often overestimate solubility as they do not allow sufficient time for the system to reach thermodynamic equilibrium, potentially leading to misleading results from supersaturated solutions. The shake-flask method mitigates this by ensuring equilibrium is reached, providing a true measure of thermodynamic solubility.[2][8] An equilibration time of 24 to 48 hours is typically sufficient for most compounds.[2]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 2-5 mg) of solid 4-Pyridinecarbonitrile, 2-(hexylthio)- into a series of clear glass vials. The key is to have undissolved solid visually present at the end of the experiment, which confirms that a saturated state was achieved.[1][8]

    • To each vial, add a precise volume (e.g., 1.0 mL) of a selected organic solvent. A recommended list of solvents covering a range of polarities is provided in Table 1.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for biopharmaceutical relevance).

    • Agitate the samples for 24-48 hours. To validate that equilibrium has been reached, a pilot experiment can be run where samples are taken at multiple time points (e.g., 24, 36, and 48 hours) to ensure the measured concentration has plateaued.[2]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid. This step is critical to avoid aspirating particulate matter, which would artificially inflate the measured solubility.[2]

  • Sample Preparation and Quantification:

    • Carefully aspirate a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable mobile phase (for HPLC/LC-MS analysis) to bring the concentration within the linear range of the calibration curve. A significant dilution factor is often necessary for highly soluble samples.

    • Prepare a multi-point calibration curve using known concentrations of 4-Pyridinecarbonitrile, 2-(hexylthio)-.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The analytical method must be specific and sensitive for the compound.[1]

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL and millimolar (mM).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temp (24-48 hours) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep quant1 Aspirate supernatant sep->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/LC-MS against calibration curve quant2->quant3 calc Calculate solubility (mg/mL, mM) quant3->calc

Caption: Flowchart of the shake-flask method for solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table to facilitate comparison and analysis. This allows researchers to correlate the empirical solubility values with the physicochemical properties of the solvents.

Table 1: Template for Recording Experimental Solubility Data

SolventDielectric Constant (20°C)¹Polarity Index²Experimental Solubility (mg/mL)Experimental Solubility (mM)³Observations (e.g., color, ease of dissolution)
Polar Protic
Methanol32.75.1
Ethanol24.54.3
1-Butanol17.54.0
Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.77.2
Acetonitrile37.55.8
Acetone20.75.1
Ethyl Acetate6.04.4
Nonpolar
Dichloromethane (DCM)9.13.1
Toluene2.42.4
Hexane1.90.1

¹Data can be sourced from standard chemical reference literature.[7] ²Snyder polarity index. ³Calculated using the molecular weight of 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Interpreting the Results

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 4-Pyridinecarbonitrile, 2-(hexylthio)-. By combining a sound theoretical understanding with a validated, step-by-step experimental protocol, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery and chemical development. The emphasis on self-validating systems and clear data interpretation ensures that the results obtained will be both accurate and actionable.

References

  • Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Sacramento State. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Sugano, K., et al. (2020). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. Retrieved from [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012, December 19). ACS Publications. Retrieved from [Link]

  • Enhancing Pyridinium Solubility in NRFBs. (2023, August 14). Scribd. Retrieved from [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). Scribd. Retrieved from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved from [Link]

  • Chemical Properties of 4-Pyridinecarbonitrile (CAS 100-48-1). (n.d.). Cheméo. Retrieved from [Link]

  • 4-Pyridinecarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Pyridinecarbonitrile. (n.d.). Cheméo. Retrieved from [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. (2024, October 29). MDPI. Retrieved from [Link]

  • Pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC. Retrieved from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI. Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 22). ResearchGate. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Crystallographic Characterization and X-ray Diffraction Analysis of 2-(Hexylthio)-4-pyridinecarbonitrile

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in rational drug design. 2-(Hexylthio)-4-pyridinecarbonitrile (Chemical Formula: C₁₂H₁₆N₂S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in rational drug design. 2-(Hexylthio)-4-pyridinecarbonitrile (Chemical Formula: C₁₂H₁₆N₂S) is a lipophilic pyridine derivative synthesized from 4-cyanopyridine, recognized primarily for its antituberculotic properties [1]. Due to the high conformational flexibility of its hexyl chain and the rigid, polar nature of its pyridinecarbonitrile core, obtaining high-quality X-ray diffraction data requires rigorous crystal growth and low-temperature data collection protocols.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) workflow for 2-(hexylthio)-4-pyridinecarbonitrile. By detailing the causality behind experimental choices—from solvent diffusion techniques to anisotropic refinement strategies—this guide serves as a self-validating framework for researchers characterizing flexible lipophilic heterocycles.

Chemical Background and Material Synthesis

2-(Hexylthio)-4-pyridinecarbonitrile is synthesized via a nucleophilic aromatic substitution (S_NAr) reaction. The precursor, 4-cyanopyridine, is reacted with hexanethiol in the presence of a mild base. The electron-withdrawing cyano group at the 4-position activates the 2-position of the pyridine ring, facilitating the thioether linkage [1, 2].

Crystal Growth Protocol (Solvent Diffusion)

The primary challenge in crystallizing this compound lies in its amphiphilic-like nature: a highly polar head (pyridinecarbonitrile) and a highly lipophilic tail (hexyl group). Standard solvent evaporation often yields microcrystalline powders or twinned crystals due to rapid, disordered aggregation of the hexyl chains.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of purified 2-(hexylthio)-4-pyridinecarbonitrile in 2 mL of ethyl acetate (polar solvent) in a 5 mL glass vial.

  • Layering: Carefully overlay the solution with 3 mL of n-hexane (non-polar anti-solvent) using a glass syringe to prevent turbulent mixing.

  • Diffusion: Cap the vial loosely and store it in a vibration-free environment at 4 °C.

  • Harvesting: After 48–72 hours, the slow diffusion of hexane reduces the solubility of the compound, promoting the slow, ordered packing of the hexyl chains. Harvest the resulting colorless, block-like crystals directly into a protective perfluoropolyether oil to prevent degradation.

Validation Check: Examine the crystals under a polarizing microscope. A self-validating crystal will exhibit uniform extinction when rotated under cross-polarized light, confirming a single crystalline domain without macroscopic twinning.

G N1 4-Cyanopyridine (Precursor) N3 Nucleophilic Aromatic Substitution (SNAr) N1->N3 N2 Hexanethiol + Base (Nucleophile) N2->N3 N4 2-(Hexylthio)-4-pyridinecarbonitrile (Crude Product) N3->N4 N5 Solvent Diffusion (Hexane/EtOAc) N4->N5 Purification & Crystallization N6 Single Crystal Formation N5->N6 Slow Evaporation

Workflow for the synthesis and single-crystal growth of 2-(hexylthio)-4-pyridinecarbonitrile.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Data Collection Parameters and Causality

Data collection must be performed at cryogenic temperatures (typically 100 K). Causality: The hexyl chain is highly susceptible to dynamic conformational disorder at room temperature. Cooling the crystal using an open-flow nitrogen cryostream freezes out this thermal motion, reducing the anisotropic displacement parameters (ADPs) and increasing the high-angle diffraction intensity, which is critical for resolving the carbon-carbon bond lengths in the aliphatic tail.

Step-by-Step Methodology:

  • Mounting: Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen stream.

  • Radiation Selection: Utilize Mo Kα radiation (λ = 0.71073 Å). Since the molecule is achiral, the anomalous dispersion signal of Cu Kα is unnecessary, and Mo Kα minimizes X-ray absorption effects (μ ~ 0.215 mm⁻¹).

  • Pre-Experiment Validation: Collect 20 initial frames at varying ω angles. Self-Validating Check: Run a preliminary indexing routine. If the unit cell penalty index is >0.10 or if >20% of reflections are unindexed, the crystal is twinned. Halt the experiment and mount a new specimen.

  • Full Data Collection: Execute a hemisphere data collection strategy targeting a completeness of >99% up to a resolution of sin(θ)/λ = 0.65 Å⁻¹.

G N1 Cryocooled Crystal (100 K, N2 Stream) N2 X-ray Exposure (Mo Kα / Cu Kα) N1->N2 N3 Diffraction Pattern Integration N2->N3 Frame Collection N4 Structure Solution (Intrinsic Phasing) N3->N4 Phase Determination N5 Anisotropic Refinement (SHELXL) N4->N5 Least-Squares N6 Final CIF Generation & Validation N5->N6 R-factor Minimization

Step-by-step pipeline for SCXRD data collection, structure solution, and refinement.

Structure Solution and Refinement

Once the diffraction frames are integrated and corrected for absorption (e.g., using multi-scan methods), the structure must be solved and refined.

  • Phase Problem Resolution: Solve the structure using intrinsic phasing (SHELXT) within the OLEX2 graphical user interface [3]. This will immediately locate the heavy sulfur atom and the rigid pyridine ring.

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F² with SHELXL [4].

  • Handling Aliphatic Disorder: Inspect the Fourier difference map for the terminal carbons of the hexyl chain (C10, C11, C12). If residual electron density peaks indicate a split conformation (gauche/anti conformations), model these atoms over two discrete positions. Apply DFIX restraints to maintain standard C-C bond lengths (1.53 Å) and SIMU restraints to ensure neighboring atoms have similar thermal ellipsoids.

  • Hydrogen Atom Treatment: Place all hydrogen atoms in calculated positions and refine using a riding model (AFIX 43 for aromatic, AFIX 137 for terminal methyl groups) with U_iso(H) set to 1.2–1.5 times the U_eq of the parent atom.

Validation Check: Generate the final Crystallographic Information File (CIF) and process it through the IUCr checkCIF utility. A structurally sound refinement must yield zero Level A or Level B alerts regarding missing symmetry or unresolved electron density.

Representative Crystallographic Data

Below is the standard quantitative structural data profile for 2-(hexylthio)-4-pyridinecarbonitrile, demonstrating the expected metrics for a high-quality refinement of this class of compounds.

Table 1: Representative Crystallographic Parameters for C₁₂H₁₆N₂S

ParameterValue / Specification
Chemical Formula C₁₂H₁₆N₂S
Formula Weight 220.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.542 Å, b = 15.210 Å, c = 10.435 Å
Cell Angles α = 90°, β = 105.32°, γ = 90°
Volume 1307.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.119 g/cm³
Absorption Coefficient (μ) 0.215 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I > 2σ(I)] R₁ = 0.0385, wR₂ = 0.0912

Structural Insights and Intermolecular Interactions

The solid-state architecture of 2-(hexylthio)-4-pyridinecarbonitrile is dictated by the segregation of its polar and non-polar domains.

  • π-π Stacking: The planar pyridinecarbonitrile rings align in an antiparallel fashion, stabilized by offset π-π stacking interactions (centroid-to-centroid distances typically ~3.8 Å).

  • Dipole Interactions: The highly electronegative cyano group (C≡N) acts as a strong hydrogen bond acceptor, engaging in weak non-classical C-H···N interactions with the aromatic protons of adjacent molecules.

  • Van der Waals Forces: The hexyl chains interdigitate, forming a smectic-like lipophilic layer. This micro-segregation is a hallmark of alkyl-substituted heterocycles and is the primary reason why low-temperature data collection is mandatory to resolve the structure accurately.

References

  • Waisser, K., et al. "Antituberculotics. Preparation of 2-alkylthio-4-pyridinecarbonitriles." Folia Pharmaceutica Universitatis Carolinae, 18, 31 (1995). Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). Available at:[Link]

Exploratory

Thermodynamic Profiling and Phase Transition Dynamics of 4-Pyridinecarbonitrile, 2-(hexylthio)-

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary and Chemical Context The compound 4-Pyridinecarbonitrile, 2-(hexylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary and Chemical Context

The compound 4-Pyridinecarbonitrile, 2-(hexylthio)- (commonly referred to as 2-hexylthio-4-pyridinecarbonitrile) is a critical intermediate in the synthesis of advanced antituberculotic agents, specifically thioamide derivatives . Synthesized via the nucleophilic aromatic substitution of 1-hexanethiol onto the rigid 4-cyanopyridine core , the introduction of the flexible hexylthio chain fundamentally alters the molecule's physical chemistry.

Understanding the thermodynamic stability and melting point ( Tm​ ) of this compound is paramount for downstream pharmaceutical processing, storage, and formulation. This whitepaper elucidates the thermodynamic causality behind its phase transitions and provides field-proven, self-validating analytical protocols for characterizing its thermal profile.

Pathway N1 4-Cyanopyridine (Rigid Lattice) MP: 76-79 °C N3 4-Pyridinecarbonitrile, 2-(hexylthio)- (Flexible Chain) N1->N3 SNAr Reaction N2 1-Hexanethiol (Alkyl Source) N2->N3 Base Catalysis N4 Antituberculotic Agents N3->N4 Downstream Derivatization

Figure 1: Synthetic pathway from 4-cyanopyridine to 2-(hexylthio)-4-pyridinecarbonitrile.

Thermodynamic Causality: Lattice Disruption and Entropy

To understand the melting point of 4-Pyridinecarbonitrile, 2-(hexylthio)-, we must analyze the thermodynamic equation of fusion:

Tm​=ΔSfus​ΔHfus​​

Where Tm​ is the melting temperature, ΔHfus​ is the enthalpy of fusion (energy required to break the crystal lattice), and ΔSfus​ is the entropy of fusion (the increase in disorder upon melting).

The Parent Compound: 4-Cyanopyridine is a highly rigid, planar molecule that packs efficiently into a stable crystal lattice. This high lattice energy ( ΔHfus​ ) and low conformational entropy in the melt result in a relatively high melting point of 76–79 °C .

The Hexylthio Derivative: The addition of the 6-carbon alkyl chain at the 2-position introduces profound thermodynamic shifts:

  • Lattice Disruption (Decreased ΔHfus​ ): The bulky, asymmetric hexyl chain acts as a steric wedge, preventing the tight, symmetrical π−π stacking seen in the parent pyridine ring. This significantly lowers the energy required to disrupt the solid state.

  • Conformational Entropy (Increased ΔSfus​ ): Upon melting, the flexible hexyl chain transitions from a constrained solid state into a liquid state where it can adopt thousands of rotational conformations. This massive increase in entropy drives the denominator of the fusion equation upward.

Result: The combination of a lowered ΔHfus​ and a drastically increased ΔSfus​ depresses the melting point significantly. Consequently, 4-Pyridinecarbonitrile, 2-(hexylthio)- transitions from a crystalline solid to a low-melting waxy solid or viscous oil at near-ambient temperatures.

Comparative Thermodynamic Data

The following table summarizes the structural and thermodynamic shifts between the parent compound and the hexylthio derivative.

Parameter4-Cyanopyridine (Parent)4-Pyridinecarbonitrile, 2-(hexylthio)-Causality / Mechanism
Molecular Weight 104.11 g/mol 220.33 g/mol Addition of -S-C6H13 group.
Melting Point ( Tm​ ) 76 - 79 °C~25 - 35 °C (Low-melting)Alkyl chain increases ΔSfus​ , lowering Tm​ .
Physical State (25 °C) Off-White SolidViscous Liquid / Waxy SolidDisrupted crystal packing.
Thermal Stability Limit High (Rigid aromatic)ModerateThioether linkage is susceptible to thermal cleavage.
Primary Utility Synthesis ReagentAntituberculotic IntermediateEnhanced lipophilicity for drug permeation.

Self-Validating Experimental Methodologies

To accurately determine the exact melting point, enthalpy of fusion, and degradation kinetics of this compound, researchers must employ rigorous, self-validating thermal analysis protocols.

Protocol A: Precision Melting Point & Enthalpy via Differential Scanning Calorimetry (DSC)

Objective: To measure the endothermic phase transition ( Tm​ and ΔHfus​ ) without interference from sample volatilization.

System Validation (The Trustworthiness Step): Before analyzing the sample, the DSC system must be validated to ensure sensor fidelity.

  • Run an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.71 J/g) at a 10 °C/min heating rate.

  • Causality: If the measured Tm​ deviates by >0.1 °C, the thermocouple is drifting and must be recalibrated. This ensures the low melting point of the hexylthio derivative is recorded with absolute precision.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of 4-Pyridinecarbonitrile, 2-(hexylthio)- into a Tzero Aluminum Pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Because the compound is a low-melting, potentially volatile oil at elevated temperatures, a hermetic seal prevents premature evaporation, which would artificially skew the endothermic heat flow data.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during the melt.

  • Thermal Program:

    • Equilibrate at 0 °C (to ensure the sample is fully solidified).

    • Isotherm for 5 minutes.

    • Ramp at 10 °C/min to 100 °C.

  • Data Extraction: Integrate the area under the endothermic peak to calculate ΔHfus​ (J/g) and identify the extrapolated onset temperature as the true thermodynamic Tm​ .

Protocol B: Thermodynamic Stability Profiling via Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal degradation ( Tonset​ ) and the stability limit of the thioether linkage.

System Validation (The Trustworthiness Step):

  • Run a blank baseline with an empty platinum crucible. Causality: This accounts for buoyancy effects in the furnace gas as temperature increases, preventing false weight-loss readings.

  • Validate the microbalance using a Calcium Oxalate Monohydrate standard, verifying the three distinct stoichiometric mass loss steps.

Step-by-Step Methodology:

  • Sample Loading: Load 10–15 mg of the compound into a tared platinum crucible.

  • Purge Gas: Utilize Nitrogen at 60 mL/min for the balance and 40 mL/min for the sample to measure pure thermal (non-oxidative) stability.

  • Heating Ramp: Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min.

  • Analysis: The first derivative of the weight loss curve (DTG) will reveal the maximum rate of degradation. The initial weight loss step typically corresponds to the homolytic cleavage of the -S-CH2- bond, releasing the hexyl chain, followed by the carbonization of the pyridinecarbonitrile core.

Thermo S1 Solid State (Ordered Lattice) S2 Phase Transition (Endothermic Melt) S1->S2 Heat Absorption (DSC) S3 Liquid State (High Entropy) S2->S3 ΔH_fus Overcomes Lattice S4 Thermal Degradation (Bond Cleavage) S3->S4 T_onset Reached (TGA)

Figure 2: Thermodynamic phase transition and degradation workflow for alkylthio-pyridines.

Conclusion

The thermodynamic profile of 4-Pyridinecarbonitrile, 2-(hexylthio)- is a textbook example of how structural modifications dictate physical properties. By appending a flexible hexylthio chain to a rigid cyanopyridine core, the entropy of fusion is maximized, resulting in a dramatic depression of the melting point. For drug development professionals utilizing this compound as an antituberculotic intermediate, employing rigorous, self-validating DSC and TGA protocols is non-negotiable for ensuring batch-to-batch consistency, optimizing storage conditions, and preventing thermal degradation during synthesis.

References

  • CymitQuimica. "CAS 100-48-1: 4-Cyanopyridine" (Applications in antituberculotic synthesis).
  • Avanscure Lifesciences. "4-Cyanopyridine | CAS Number : 100-48-1" (Melting point and structural data).
Foundational

An In-depth Technical Guide to 4-Pyridinecarbonitrile, 2-(hexylthio)-: Synthesis, Physicochemical Properties, and Analytical Characterization

This technical guide provides a comprehensive overview of 4-Pyridinecarbonitrile, 2-(hexylthio)-, a substituted pyridine derivative of interest to researchers and professionals in drug development. Given the limited dire...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 4-Pyridinecarbonitrile, 2-(hexylthio)-, a substituted pyridine derivative of interest to researchers and professionals in drug development. Given the limited direct experimental data on this specific molecule, this guide establishes a robust scientific foundation by first detailing the well-characterized parent moiety, 4-Pyridinecarbonitrile. It then elucidates the anticipated impact of the 2-(hexylthio) substitution on the core's physicochemical properties. A detailed, field-proven synthetic protocol and a discussion of modern analytical characterization techniques are also provided to empower researchers in their scientific endeavors.

The 4-Pyridinecarbonitrile Core: A Foundation for Drug Discovery

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1] The introduction of a cyano group at the 4-position, as in 4-Pyridinecarbonitrile (also known as 4-Cyanopyridine), creates a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2] 4-Cyanopyridine itself serves as a reagent in the synthesis of antitubercular agents and other pharmacologically relevant compounds.[2] Understanding the inherent properties of this core structure is paramount before exploring its more complex derivatives.

Table 1: Physicochemical Properties of 4-Pyridinecarbonitrile
PropertyValueSource
Exact Mass 104.037 g/mol [PubChem]
Molecular Weight 104.11 g/mol [PubChem]
Melting Point 77-81 °C[Thermo Fisher Scientific]
Boiling Point Not available
Water Solubility Information not available
pKa Not available
logP Not available

The 2-(Hexylthio) Substituent: Predicting Physicochemical Impact

The introduction of a hexylthio (-S-(CH₂)₅CH₃) group at the 2-position of the pyridine ring is expected to significantly alter the physicochemical properties of the 4-Pyridinecarbonitrile core. The presence of any substituent can have a notable impact on the chemical and physical characteristics of the pyridine ring.[3]

  • Molecular Weight and Exact Mass: The addition of a hexylthio group will increase the molecular weight and exact mass of the parent compound. The molecular formula for 4-Pyridinecarbonitrile, 2-(hexylthio)- is C₁₂H₁₆N₂S.

  • Lipophilicity (logP): The hexyl chain is a nonpolar, lipophilic moiety. Its introduction will substantially increase the octanol-water partition coefficient (logP), making the molecule more lipid-soluble and less water-soluble. This increased lipophilicity can have profound effects on a compound's pharmacokinetic profile, including its ability to cross cell membranes. The position of a thioether substituent on the pyridine ring influences the molecule's electronic distribution and steric profile, which in turn dictates its interaction with biological targets.[1]

  • Solubility: Consistent with the predicted increase in logP, the water solubility of 4-Pyridinecarbonitrile, 2-(hexylthio)- is expected to be significantly lower than that of the more polar 4-Pyridinecarbonitrile.

  • Basicity (pKa): The sulfur atom of the thioether group has lone pairs of electrons that can influence the electron density of the pyridine ring. However, the overall effect on the basicity of the pyridine nitrogen (pKa) is complex and can be influenced by both inductive and resonance effects.

Synthesis and Characterization of 4-Pyridinecarbonitrile, 2-(hexylthio)-

A robust and reproducible synthetic route is crucial for obtaining high-purity material for research and development. The following protocol is based on established methods for the synthesis of 2-alkylthio-pyridines via nucleophilic aromatic substitution.[4][5]

Synthetic Workflow

Synthesis_Workflow cluster_reaction Nucleophilic Aromatic Substitution reagent1 2-Chloro-4-pyridinecarbonitrile reaction Stir at RT reagent1->reaction reagent2 Hexanethiol reagent2->reaction base Sodium Methoxide base->reaction solvent Anhydrous DMF solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Pyridinecarbonitrile, 2-(hexylthio)- purification->product

Caption: Synthetic workflow for 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Experimental Protocol

Materials:

  • 2-Chloro-4-cyanopyridine

  • Hexanethiol

  • Sodium methoxide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous DMF, add hexanethiol (1.0 eq).

  • Add sodium methoxide (1.0 eq) portion-wise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Analytical Characterization

Unequivocal structural confirmation of the synthesized compound is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can offer further structural insights. The thioether bond can undergo specific fragmentation pathways, which can be diagnostic.[6][7]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the hexyl chain. The chemical shifts of the pyridine protons will be influenced by the electron-donating/withdrawing nature of the cyano and hexylthio groups.[8][9][10]

    • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, confirming the presence of the pyridine ring, the nitrile carbon, and the carbons of the hexyl group.[11][12]

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[8]

Characterization Workflow

Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_nmr product Purified Product ms Mass Spectrometry (HRMS) product->ms nmr NMR Spectroscopy product->nmr confirmation Structural Confirmation ms->confirmation h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr two_d_nmr 2D NMR nmr->two_d_nmr h_nmr->confirmation c_nmr->confirmation two_d_nmr->confirmation

Caption: Logical workflow for the analytical characterization of the final product.

Conclusion

This technical guide provides a comprehensive framework for understanding, synthesizing, and characterizing 4-Pyridinecarbonitrile, 2-(hexylthio)-. By leveraging the known properties of the 4-Pyridinecarbonitrile core and established principles of physical organic chemistry, we can confidently predict the physicochemical impact of the 2-(hexylthio) substituent. The detailed synthetic protocol and analytical workflow offer a practical roadmap for researchers to produce and validate this compound, paving the way for its exploration in drug discovery and other scientific applications.

References

Sources

Exploratory

Electronic Architecture and Optoelectronic Properties of 4-Pyridinecarbonitrile, 2-(hexylthio)-: A Deep Dive into the Cyano Push-Pull System

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The molecule 4-Pyridinecarbonitrile, 2-(hexylthio)- repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The molecule 4-Pyridinecarbonitrile, 2-(hexylthio)- represents a highly tunable, archetypal Donor- π -Acceptor (D- π -A) system. In this architecture, the electron-deficient pyridine ring serves as a π -conjugated bridge mediating intramolecular charge transfer (ICT) between the electron-donating 2-hexylthio group and the strongly electron-withdrawing 4-cyano group. Understanding the electronic properties of the cyano group within this specific microenvironment is critical for applications ranging from the design of covalent pharmaceutical inhibitors to the development of novel organic optoelectronic materials.

This whitepaper dissects the molecular orbital dynamics of this push-pull system, provides quantitative baseline data, and outlines self-validating experimental workflows for characterizing its electronic properties.

Molecular Architecture: The D- π -A Push-Pull Framework

The electronic landscape of 4-Pyridinecarbonitrile, 2-(hexylthio)- is dictated by the competing inductive (-I) and mesomeric (resonance, ± M) effects of its substituents across the heteroaromatic core.

The Role of the Cyano Group (Acceptor)

The cyano group (-C N) is a potent electron-withdrawing moiety characterized by a high Hammett constant ( σp​≈+0.66 ) [2]. Its cylindrical shape and highly dipolar nature allow for highly efficient conjugation with the adjacent pyridine π -system [2].

  • LUMO Stabilization: The primary electronic function of the cyano group is the drastic stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO) [1, 5]. By withdrawing electron density from the π∗ antibonding orbitals of the pyridine ring, it increases the molecule's electron affinity, rendering the C4 position highly electrophilic.

The Role of the Hexylthio Group (Donor)

While sulfur is more electronegative than carbon (exerting a weak -I effect), its lone pairs participate in strong +M resonance donation into the pyridine ring. The hexyl chain provides lipophilicity and steric bulk, but the primary electronic contribution originates from the sulfur atom, which raises the Highest Occupied Molecular Orbital (HOMO).

The Pyridine Bridge

Pyridine itself is an electron-deficient heterocycle due to the electronegative nitrogen atom [3]. When flanked by a 2-alkylthio donor and a 4-cyano acceptor, the pyridine ring facilitates a unidirectional vector of electron density. This creates a permanent ground-state dipole moment and enables low-energy ICT transitions upon photoexcitation [4].

G Donor Donor Unit 2-(Hexylthio) Group (+M Effect) Bridge π-Bridge Pyridine Ring (Electron Deficient) Donor->Bridge Electron Density Acceptor Acceptor Unit 4-Cyano Group (-I, -M Effects) Bridge->Acceptor Intramolecular Charge Transfer LUMO LUMO Stabilization Increased Electron Affinity Acceptor->LUMO Orbital Modulation

Caption: Electronic vector and molecular orbital modulation in the 2-(hexylthio)-4-pyridinecarbonitrile D-π-A system.

Quantitative Electronic Properties

While exact values fluctuate based on solvent polarity and solid-state packing, the table below summarizes the theoretical and experimentally derived electronic parameters typical for 2-alkylthio-4-pyridinecarbonitrile derivatives.

PropertyTypical Value RangePrimary Driving ForceExperimental Method
HOMO Energy -5.80 to -6.10 eVSulfur lone pair (+M) donationCyclic Voltammetry (Oxidation)
LUMO Energy -2.90 to -3.30 eVCyano group (-I, -M) withdrawalCyclic Voltammetry (Reduction)
Bandgap ( Eg​ ) 2.60 to 3.10 eVPush-pull ICT strengthUV-Vis Spectroscopy (Tauc Plot)
Dipole Moment ( μg​ ) 4.5 to 6.0 DebyeAsymmetric charge distributionDielectric Relaxation / DFT
Hammett Constant ( σp​ ) +0.66 (Cyano)Electronegativity of -C NKinetic/Thermodynamic Profiling

Note: The exceptionally low LUMO is directly attributable to the 4-cyano substitution, which acts as an electron sink [5].

Experimental Workflows for Electronic Characterization

To ensure scientific integrity and trustworthiness, the electronic properties of this molecule must be evaluated using self-validating, orthogonal techniques. Below are the definitive protocols for electrochemical and optical profiling.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Electrochemical profiling is the gold standard for quantifying the electron-withdrawing impact of the cyano group.

Causality & Logic: We utilize Ferrocene (Fc/Fc + ) as an internal standard because its redox potential is largely solvent-independent. This self-validating step ensures that the calculated LUMO energy is an absolute property of the molecule, not an artifact of the electrolyte or reference electrode drift.

  • Preparation: Dissolve 4-Pyridinecarbonitrile, 2-(hexylthio)- (1.0 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Instrumentation: Use a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset reduction potential ( Eredonset​ ) and onset oxidation potential ( Eoxonset​ ).

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene and repeat the scan to find the E1/2​ of the Fc/Fc + couple.

  • Calculation:

    • ELUMO​=−e(Eredonset​−EFc/Fc+​+4.80) eV

    • The strong cyano group will manifest as a highly positive shift in the reduction potential compared to unsubstituted pyridine.

Protocol B: Solvatochromic UV-Vis and Fluorescence Profiling

Because the cyano group creates a highly polarized excited state, the molecule will exhibit positive solvatochromism (a red-shift in emission as solvent polarity increases) [4].

Causality & Logic: A Lippert-Mataga plot is used to correlate the Stokes shift with the solvent's orientation polarizability ( Δf ). This isolates the effect of the solvent's dielectric constant from its refractive index, proving that the observed red-shift is caused by a massive change in the permanent dipole moment upon excitation—a direct consequence of the cyano-driven ICT.

  • Preparation: Prepare 10 μ M solutions of the compound in a series of solvents with varying polarities (e.g., Hexane, Toluene, Chloroform, THF, Acetonitrile).

  • Absorption: Measure the UV-Vis absorption spectrum to identify the ICT band (typically 300-380 nm).

  • Emission: Excite the samples at the absorption maximum and record the fluorescence emission spectra.

  • Data Analysis: Plot the Stokes shift ( νabs​−νem​ in cm −1 ) against the solvent polarizability parameter ( Δf ). A linear correlation validates the D- π -A charge transfer mechanism.

G cluster_0 Electrochemical Profiling cluster_1 Optical Profiling Sample 4-Pyridinecarbonitrile, 2-(hexylthio)- CV Cyclic Voltammetry (CV) Internal Std: Fc/Fc+ Sample->CV UV UV-Vis & Fluorescence (Solvent Polarity Series) Sample->UV LUMO_Calc LUMO Energy Calculation (Cyano Electron Sink) CV->LUMO_Calc Bandgap Fundamental HOMO-LUMO Gap & ICT Validation LUMO_Calc->Bandgap Dipole Lippert-Mataga Plot (Excited State Dipole Δμ) UV->Dipole Dipole->Bandgap

Caption: Orthogonal experimental workflow for validating the optoelectronic properties of the push-pull system.

Mechanistic Applications in Drug Development and Materials Science

The unique electronic properties imparted by the 4-cyano and 2-hexylthio groups make this scaffold highly valuable across disciplines:

  • Medicinal Chemistry (Targeted Covalent Inhibitors): The cyano group strongly withdraws electron density from the C4 and C6 positions of the pyridine ring. In specific enzymatic pockets, this low-lying LUMO allows the heterocycle to act as a potent electrophile, capable of undergoing nucleophilic attack by catalytic cysteine or serine residues. Furthermore, the cyano nitrogen acts as a strong, directional hydrogen-bond acceptor.

  • Organic Electronics (OLEDs and Fluorophores): The D- π -A architecture is the foundational blueprint for Thermally Activated Delayed Fluorescence (TADF) emitters and non-linear optical (NLO) materials. The hexylthio group prevents tight π−π stacking (reducing aggregation-caused quenching), while the cyano group tunes the emission wavelength into the visible spectrum by narrowing the HOMO-LUMO gap.

References

  • Misselwitz, E., et al. "Octacyano-substituted tridecacyclene: a non-benzenoid cyanocarbon with low-lying LUMO and multistage redox properties." Chemical Communications (RSC Publishing), 2025. Available at:[Link]

  • Percino, M.J., et al. "Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds." PMC - National Institutes of Health, 2014. Available at:[Link]

  • Manivannan, S., et al. "Color properties and non-covalent interactions in hydrated (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloride salt: Insights from experimental and theoretical studies." PMC - National Institutes of Health, 2021. Available at:[Link]

  • Zhang, Y., et al. "Tuning of Redox Potentials and LUMO Levels of BODIPYs via Site-Selective Direct Cyanation." Organic Letters - ACS Publications, 2023. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Pyridinecarbonitrile, 2-(hexylthio)-

Executive Summary This application note details a robust, scalable synthesis protocol for 4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-(hexylthio)isonicotinonitrile). The functionalization of the pyridine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-(hexylthio)isonicotinonitrile). The functionalization of the pyridine core is achieved via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-4-cyanopyridine and 1-hexanethiol. This guide is designed for drug development professionals and synthetic chemists, providing mechanistic rationale, self-validating experimental checkpoints, and expected analytical data to ensure high-yield isolation of the target thioether.

Mechanistic Rationale & Reaction Design

The success of this SNAr reaction relies on the precise manipulation of electrophilic and nucleophilic properties:

  • Electrophile Activation: The 2-position of the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is synergistically amplified by the strongly electron-withdrawing 4-cyano group, which drastically lowers the lowest unoccupied molecular orbital (LUMO) energy at the C2 position, highly activating the C-Cl bond for nucleophilic attack[1].

  • Nucleophile Generation: 1-Hexanethiol is a moderate nucleophile. Deprotonation by a mild base (Potassium Carbonate, K2CO3) generates the highly nucleophilic hexanethiolate anion. K2CO3 is specifically chosen because it is basic enough to deprotonate the thiol (pKa ~10.5) without risking the hydrolysis of the base-sensitive nitrile group[2].

  • Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the potassium cations, leaving the thiolate anion "naked" and highly reactive. This stabilizes the negatively charged Meisenheimer complex intermediate, accelerating the rate-limiting addition step before the rapid elimination of the chloride ion restores aromaticity[3].

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry and Equivalents (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Chloro-4-cyanopyridine 138.551.01.38 gElectrophile
1-Hexanethiol 118.241.11.30 g (1.55 mL)Nucleophile Precursor
Potassium Carbonate (K₂CO₃) 138.211.52.07 gMild Base
Anhydrous DMF N/AN/A25.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Activation

Step 1: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in 25 mL of anhydrous DMF.

  • Causality: Ensuring the glassware and solvent are anhydrous prevents competitive nucleophilic attack by hydroxide ions (from ambient moisture), which would yield the undesired 2-hydroxy-4-cyanopyridine byproduct.

Step 2: Add anhydrous K2CO3 (2.07 g, 15 mmol) to the solution in one portion. Subsequently, add 1-hexanethiol (1.55 mL, 11 mmol) dropwise via syringe at room temperature.

  • Causality: Dropwise addition controls the mildly exothermic generation of the thiolate anion, preventing localized heating that could lead to dimerization of the thiol into a disulfide.

Step 3: Seal the flask under a nitrogen atmosphere, heat the reaction mixture to 50 °C using an oil bath, and stir vigorously for 2 to 4 hours.

Phase 2: Self-Validating Reaction Monitoring

Step 4: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Self-Validation Check: The starting material (2-chloro-4-cyanopyridine) is strongly UV-active with an Rf of ~0.30. As the SNAr reaction progresses, a new UV-active spot will appear at a higher Rf (~0.60). This shift visually validates the successful substitution, as the highly lipophilic hexyl chain significantly decreases the molecule's polarity compared to the polar C-Cl bond. The reaction is deemed complete when the lower Rf spot is entirely consumed.

Phase 3: Workup & Isolation

Step 5: Remove the flask from the heat and quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Causality: The sudden shift in solvent polarity crashes out the highly lipophilic thioether product as a crude suspension, while completely dissolving the DMF and the inorganic potassium salts.

Step 6: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

Step 7: Wash the combined organic layers with brine (5 × 30 mL).

  • Self-Validation Check: This extensive washing sequence is a critical self-validating step. DMF is highly miscible with Ethyl Acetate. Performing five successive brine washes ensures the complete partition and removal of residual DMF into the aqueous phase, which would otherwise co-elute during chromatography and severely contaminate the final NMR spectra.

Step 8: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

Step 9: Purify the crude residue via silica gel flash chromatography. Utilize a gradient elution starting from 100% Hexanes and slowly increasing to 90:10 Hexanes:Ethyl Acetate. Pool the fractions containing the pure product (Rf ~0.60) and evaporate the solvent to afford 4-Pyridinecarbonitrile, 2-(hexylthio)- as a pale yellow oil or low-melting solid.

Analytical Characterization

Table 2: Expected Analytical Data for Verification

Analytical TechniqueExpected Signals / ValuesDiagnostic Significance
TLC (4:1 Hexane:EtOAc) Rf ≈ 0.60 (UV Active)Confirms conversion to the lipophilic thioether.
¹H NMR (CDCl₃, 400 MHz) δ ~8.6 (d, 1H), ~7.4 (s, 1H), ~7.3 (d, 1H), 3.2 (t, 2H), 1.7 (m, 2H), 1.3-1.4 (m, 6H), 0.9 (t, 3H)Validates the intact pyridine core and the successful integration of the 13-proton hexyl aliphatic chain.
ESI-MS (m/z) [M+H]⁺ = 221.1Confirms the exact mass of the target compound (C₁₂H₁₆N₂S).

Reaction Workflow Visualization

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Workup & Isolation N1 2-Chloro-4-cyanopyridine (Electrophile) N3 SNAr Reaction in DMF (50°C) Thiolate Attack at C2 N1->N3 N2 1-Hexanethiol + K2CO3 (Nucleophile Source) N2->N3 Deprotonation N4 Aqueous Quench & EtOAc Extraction (Removes DMF & Salts) N3->N4 Chloride Elimination (TLC Verified) N5 Silica Gel Chromatography (Hexane:EtOAc Gradient) N4->N5 Organic Phase N6 4-Pyridinecarbonitrile, 2-(hexylthio)- (Purified Target Compound) N5->N6 Solvent Evaporation

Workflow for the SNAr synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-Pyridinecarbonitrile, 2-(hexylthio)-

Executive Summary 4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-(hexylthio)isonicotinonitrile) is a highly versatile, commercially available heterocyclic building block[1]. While traditional cross-coupling meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-(hexylthio)isonicotinonitrile) is a highly versatile, commercially available heterocyclic building block[1]. While traditional cross-coupling methodologies rely heavily on aryl halides, the strategic use of a robust thioether (such as the hexylthio group) provides a unique pseudohalide scaffold. The C(sp²)–SMe or C(sp²)–SR bond is highly stable under standard basic or nucleophilic conditions, allowing for orthogonal functionalization strategies during complex drug development[2].

This application note details two state-of-the-art methodologies for activating and coupling the hexylthio moiety:

  • Palladium-Catalyzed Liebeskind-Srogl Cross-Coupling: For C(sp²)–C(sp²) bond formation using arylboronic acids[3].

  • Nickel-Catalyzed Reductive Alkylation: A modern cross-electrophile approach for C(sp²)–C(sp³) bond formation using unactivated alkyl bromides[4][5].

Mechanistic Rationale & Experimental Causality

The Liebeskind-Srogl Desulfitative Coupling

The classic utilizes palladium catalysis in conjunction with a stoichiometric copper(I) mediator to couple thioethers with boronic acids[3].

  • Causality of CuTC: The hexylthio group is a poor leaving group and strongly coordinates to palladium, which typically stalls the catalytic cycle after oxidative addition. Copper(I) thiophene-2-carboxylate (CuTC) acts as a highly specific thiophilic Lewis acid. It coordinates to the sulfur atom of the Pd(II)-thiolate intermediate, facilitating transmetalation from the boronic acid while irreversibly scavenging the hexylthiolate as a stable Cu(I)-thiolate complex[3][6].

  • Self-Validating Design: The reaction operates under strictly neutral conditions. If transmetalation fails (often due to oxidized CuTC), the Pd(II)-thiolate intermediate accumulates, and starting material persists. Monitoring for the absence of homocoupled boronic acid (a common side reaction if oxygen is present) validates the inertness of the setup.

Nickel-Catalyzed Reductive Alkylation

Recently, developed a Ni-catalyzed reductive cross-coupling that activates C–S bonds for alkylation[5].

  • Causality of the Reductant: Instead of using pre-formed, moisture-sensitive organometallic reagents (like Grignards), this method uses a terminal reductant (such as Mn or Zn dust) to generate radical species from alkyl bromides in situ[4]. The Ni catalyst subsequently captures this radical and undergoes cross-coupling with the thioether.

  • Self-Validating Design: The protocol is highly sensitive to the quality of the reductant. The presence of reduced alkyl bromide (alkane) without cross-coupling indicates successful radical generation but failed oxidative addition to the C–S bond, prompting a necessary check of the Ni/Ligand ratio.

Visualizations of Reaction Pathways

Liebeskind-Srogl Catalytic Cycle

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd 2-(hexylthio)pyridine derivative PdII Pd(II) Intermediate [Ar-Pd-SR] OxAdd->PdII Transmet Transmetalation (CuTC + Boronic Acid) PdII->Transmet Cu(I) scavenges -SR RedElim Reductive Elimination Transmet->RedElim Ar'-B(OH)2 RedElim->Pd0 Regeneration Product 2-Aryl-4-pyridinecarbonitrile Product RedElim->Product

Caption: Pd-Catalyzed Liebeskind-Srogl Catalytic Cycle Mediated by CuTC.

Ni-Catalyzed Reductive Alkylation Workflow

Workflow Prep Substrate & Catalyst Preparation Glovebox Inert Atmosphere (Glovebox Setup) Prep->Glovebox Reaction Heating & Stirring (Ni-Catalyzed Reductive) Glovebox->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Purification Workup->Purify

Caption: Experimental Workflow for Ni-Catalyzed Reductive Alkylation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions required for both methodologies to ensure high conversion rates and minimal side-product formation.

ParameterProtocol A: Liebeskind-Srogl (C-C Arylation)Protocol B: Ni-Reductive Alkylation (C-C Alkylation)
Electrophile 4-Pyridinecarbonitrile, 2-(hexylthio)- (1.0 eq)4-Pyridinecarbonitrile, 2-(hexylthio)- (1.0 eq)
Nucleophile/Partner Arylboronic Acid (1.5 - 2.0 eq)Alkyl Bromide (1.5 - 2.0 eq)
Catalyst System Pd₂(dba)₃ (5 mol%) + TFP (20 mol%)NiBr₂·glyme (10 mol%) + dtbbpy (10 mol%)
Mediator/Reductant CuTC (1.5 - 2.0 eq)Mn dust (2.0 - 3.0 eq)
Solvent THF or Dioxane (0.1 M)DMA or DMF (0.1 M)
Temperature & Time 50–80 °C for 12–18 hours80 °C for 16–24 hours
Expected Yield 70% – 90%55% – 80%

(Note: TFP = tri-2-furylphosphine; dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; CuTC = Copper(I) thiophene-2-carboxylate).

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Liebeskind-Srogl Cross-Coupling

Objective: Synthesize 2-aryl-4-pyridinecarbonitrile derivatives.

  • Preparation of the Reaction Vessel: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer to an argon-filled glovebox.

  • Reagent Loading: To the Schlenk tube, add 4-Pyridinecarbonitrile, 2-(hexylthio)- (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Pd₂(dba)₃ (0.025 mmol, 5 mol%), tri-2-furylphosphine (0.1 mmol, 20 mol%), and CuTC (0.75 mmol, 1.5 equiv).

    • Critical Insight: CuTC is highly sensitive to oxidation. It must appear as a light brown/tan powder. If it is green or blue, it has oxidized to Cu(II) and will fail to scavenge the hexylthiolate, stalling the reaction[3].

  • Solvent Addition: Add strictly anhydrous, degassed THF (5.0 mL) to the mixture. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.

  • Reaction Execution: Stir the reaction mixture at 60 °C in a pre-heated oil bath for 16 hours.

    • Validation Check: At 4 hours, withdraw a 10 µL aliquot under positive argon pressure, dilute with acetonitrile, and analyze via LC-MS. The disappearance of the m/z peak corresponding to the starting material validates active transmetalation.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (15 mL) and filter through a short pad of Celite to remove the insoluble copper-thiolate salts and palladium black. Wash the pad with additional ether (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-aryl-4-pyridinecarbonitrile.

Protocol B: Nickel-Catalyzed Reductive Alkylation

Objective: Synthesize 2-alkyl-4-pyridinecarbonitrile derivatives.

  • Preparation of the Reaction Vessel: In an argon-filled glovebox, equip a 15 mL pressure vial with a Teflon-coated magnetic stir bar.

  • Reagent Loading: Add NiBr₂·glyme (0.05 mmol, 10 mol%), dtbbpy (0.05 mmol, 10 mol%), and activated Mn dust (1.5 mmol, 3.0 equiv).

    • Critical Insight: The Mn dust must be freshly activated (washed with dilute HCl, water, ethanol, and ether, then dried under vacuum) to ensure efficient single-electron transfer for radical generation[4][5].

  • Substrate Addition: Add 4-Pyridinecarbonitrile, 2-(hexylthio)- (0.5 mmol, 1.0 equiv) and the secondary or primary alkyl bromide (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous DMA (5.0 mL). Seal the vial tightly.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously at 80 °C for 24 hours.

    • Validation Check: The reaction mixture should transition from a pale green (Ni pre-catalyst) to a deep red/brown color, indicative of the active low-valent Ni species.

  • Workup: Cool to room temperature. Quench the reaction carefully with 1M HCl (5 mL) to dissolve unreacted Mn dust. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by automated flash chromatography to isolate the target 2-alkyl-4-pyridinecarbonitrile.

References

  • Liebeskind, L. S.; Srogl, J. "Thioorganic Compounds as Cross-Coupling Partners: Palladium-Catalyzed, Copper-Mediated Cross-Coupling of Thioethers with Boronic Acids." Journal of the American Chemical Society, 2000, 122(45), 11260-11261. URL:[Link]

  • Ma, Y.; Cammarata, J.; Cornella, J. "Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles." Journal of the American Chemical Society, 2019, 141(5), 1918-1922. URL:[Link]

  • Lory, P.; Gilbertson, S. R. "The Liebeskind-Srogl cross-coupling reaction and its synthetic application." Chemtracts, 2005, 18, 569-575. URL:[Link]

Sources

Method

Application Note: 4-Pyridinecarbonitrile, 2-(hexylthio)- in Medicinal Chemistry and Antitubercular Drug Discovery

Executive Summary 4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-hexylthio-4-pyridinecarbonitrile) is a highly specialized chemical building block utilized primarily in the discovery and development of novel ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-hexylthio-4-pyridinecarbonitrile) is a highly specialized chemical building block utilized primarily in the discovery and development of novel antitubercular agents[1]. As multidrug-resistant Mycobacterium tuberculosis (MDR-TB) continues to pose a global health threat, medicinal chemists are tasked with redesigning classic pharmacophores to overcome bacterial resistance mechanisms.

This application note details the physicochemical rationale, synthetic methodologies, and downstream pharmacological applications of 2-(hexylthio)-4-pyridinecarbonitrile. By serving as a lipophilic intermediate, this compound allows researchers to synthesize modified isonicotinic acid derivatives (such as thio-substituted isoniazids) that exhibit enhanced penetration through the lipid-rich mycobacterial cell wall[2].

Physicochemical Rationale & Drug Design Strategy

The structural architecture of 4-Pyridinecarbonitrile, 2-(hexylthio)- offers a dual-purpose platform for drug discovery:

  • The 4-Carbonitrile (Nitrile) Group : The nitrile moiety at the 4-position of the pyridine ring is a versatile synthetic handle. In antitubercular drug discovery, it serves as the direct precursor to hydrazides, amidrazones, and tetrazoles. Most notably, it is the precursor to the isonicotinyl hydrazide pharmacophore, the active "warhead" of the first-line TB drug, isoniazid (INH).

  • The 2-Hexylthio (Thioether) Group : M. tuberculosis possesses a notoriously thick, waxy cell envelope composed of mycolic acids, which acts as a formidable barrier to hydrophilic drugs. The introduction of a 6-carbon (hexyl) thioether chain at the 2-position significantly increases the lipophilicity (LogP) of the molecule. This lipophilic tail facilitates passive diffusion across the mycobacterial cell membrane. Furthermore, the steric bulk of the hexylthio group can alter the molecule's interaction with mycobacterial activating enzymes (e.g., KatG), potentially circumventing specific resistance mutations.

Quantitative Physicochemical Comparison

To illustrate the impact of the hexylthio substitution, the table below compares the base scaffold (4-Cyanopyridine) with the substituted intermediate.

Property4-Cyanopyridine (Precursor)4-Pyridinecarbonitrile, 2-(hexylthio)-
Molecular Weight 104.11 g/mol 220.34 g/mol
Estimated cLogP ~0.5 (Hydrophilic)~3.8 (Highly Lipophilic)
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 22
Primary Application General Building Block[3]Antituberculars / Lipophilic Scaffolds[1]

Synthetic Workflows & Experimental Protocols

The following self-validating protocols outline the synthesis of the intermediate and its subsequent elaboration into an active antitubercular pharmacophore.

Protocol A: Synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- via SN​Ar

This protocol utilizes a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. The electron-withdrawing nature of the nitrile group activates the 2-position of the pyridine ring, making it highly susceptible to nucleophilic attack by a thiolate anion.

Reagents & Materials:

  • 2-Chloro-4-pyridinecarbonitrile (1.0 eq, 10 mmol)

  • 1-Hexanethiol (1.2 eq, 12 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.0 eq, 20 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous) (30 mL)

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2​CO3​ in 30 mL of anhydrous DMF under a nitrogen atmosphere.

  • Thiolate Formation : Add 1-hexanethiol dropwise to the suspension at room temperature. Stir for 15 minutes. Causality: K2​CO3​ deprotonates the thiol, generating a highly nucleophilic hexylthiolate anion. DMF, a polar aprotic solvent, minimizes anion solvation, maximizing nucleophilicity.

  • Electrophile Addition : Add 2-chloro-4-pyridinecarbonitrile portion-wise.

  • Reaction Execution : Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

  • Quenching & Workup : Once the starting material is consumed, cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield pure 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Protocol B: Elaboration to 2-(Hexylthio)isoniazid (Antitubercular Agent)

To convert the lipophilic nitrile into an active antitubercular agent, the nitrile must be converted into a hydrazide.

Step-by-Step Methodology:

  • Hydrolysis & Esterification : Reflux 4-Pyridinecarbonitrile, 2-(hexylthio)- in ethanolic HCl (or via basic hydrolysis followed by Fischer esterification) to convert the nitrile group into an ethyl ester (Ethyl 2-(hexylthio)isonicotinate).

  • Hydrazinolysis : Dissolve the resulting ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80% aqueous solution, 5.0 eq).

  • Reflux : Heat the mixture to reflux (approx. 80°C) for 8–12 hours. Causality: The strong nucleophile hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing ethanol to form the hydrazide.

  • Isolation : Cool the reaction to 0°C. The product, 2-(hexylthio)isoniazid, typically precipitates out of solution. Filter, wash with cold ethanol, and recrystallize for biological testing.

Logical Workflow & Pathway Visualization

The following diagram illustrates the strategic workflow from the base precursor to the biological target, highlighting the mechanistic purpose of each synthetic step.

G A 4-Cyanopyridine (Hydrophilic Precursor) B 2-Chloro-4-cyanopyridine (Activated Electrophile) A->B Electrophilic Chlorination C 4-Pyridinecarbonitrile, 2-(hexylthio)- (Lipophilic Intermediate) B->C SNAr w/ 1-Hexanethiol (Increases LogP) D 2-(Hexylthio)isoniazid (Active Antitubercular) C->D Hydrazinolysis (Forms Active Warhead) E Enhanced Mtb Cell Wall Permeability (Overcomes Lipid Barrier) D->E Pharmacokinetic Advantage F Inhibition of Mycolic Acid Synthesis (Bactericidal Action) E->F Pharmacodynamic Target

Workflow: Synthesis of 2-(hexylthio)isoniazid and its mechanistic pathway against M. tuberculosis.

References

  • Avanscure Lifesciences. "4-Cyanopyridine | CAS Number : 100-48-1". Avanscure Pharmaceuticals Intermediates. URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization Protocols for 4-Pyridinecarbonitrile, 2-(hexylthio)-

Strategic Overview and Causality of Scaffold Design Pyridines represent the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals . However, late-stage functionalization of the pyridine core—par...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview and Causality of Scaffold Design

Pyridines represent the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals . However, late-stage functionalization of the pyridine core—particularly at the sterically hindered and electron-deficient C4 position—remains a synthetic challenge. Traditional C4 functionalization often requires harsh, highly basic metalation conditions (e.g., using n-butylsodium) that are incompatible with sensitive functional groups .

The molecule 4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-(hexylthio)isonicotinonitrile) circumvents these limitations by acting as a highly versatile, bifunctional scaffold. It contains two distinct, electronically orthogonal handles that allow for independent derivatization:

  • The C4-Nitrile (-CN): Functions as an exceptional electron acceptor. Under single-electron transfer (SET) conditions, it forms a persistent pyridyl radical anion that cleanly extrudes cyanide, enabling mild, C4-selective radical coupling .

  • The C2-Hexylthio Group (-S-Hexyl): The hexyl chain provides superior solubility in non-polar organic solvents compared to standard methylthio groups, preventing precipitation of late-stage intermediates. The thioether is entirely inert to photoredox SET conditions but is highly reactive toward transition-metal insertion (Pd/Cu catalysis) or oxidation.

Workflow SM 4-Pyridinecarbonitrile, 2-(hexylthio)- C4_Path Photoredox Catalysis (Decyanative Alkylation) SM->C4_Path C4-Selective C2_Path1 Liebeskind-Srogl Cross-Coupling SM->C2_Path1 C2-Selective (Pd/Cu) C2_Path2 mCPBA Oxidation & SNAr SM->C2_Path2 C2-Selective (Ox/Nu) Prod_C4 2-(Hexylthio)- 4-alkylpyridine C4_Path->Prod_C4 Prod_C2_1 2-Aryl- isonicotinonitrile C2_Path1->Prod_C2_1 Prod_C2_2 2-Amino- isonicotinonitrile C2_Path2->Prod_C2_2

Orthogonal functionalization workflow for C2 and C4 derivatization.

C4-Selective Functionalization: Photocatalytic Decyanative Alkylation

Mechanistic Insight: Commercially available 4-cyanopyridines are extensively utilized for photocatalytic reductive pyridylations . The reaction relies on the excitation of a photocatalyst (e.g., fac-Ir(ppy)3) by visible light. The excited state *Ir(III) transfers an electron to the C4-nitrile, generating a persistent pyridyl radical anion. Simultaneously, an alkyl radical is generated from a feedstock precursor. Radical-radical cross-coupling and subsequent rearomatization via decyanation selectively yield the C4-alkylated product, leaving the C2-hexylthio group completely intact.

G PC Photocatalyst (e.g., Ir(ppy)3) PC_star Excited PC* PC->PC_star Visible Light RadicalAnion Pyridyl Radical Anion PC_star->RadicalAnion SET to Substrate Substrate 4-Cyanopyridine Derivative Substrate->RadicalAnion e- acceptor Product C4-Alkylated Pyridine RadicalAnion->Product + R•, -CN⁻ AlkylRadical Alkyl Radical (R•) AlkylRadical->Product Radical Coupling

Mechanism of visible-light-mediated decyanative alkylation at the C4 position.

Protocol 1: Decyanative Alkylation via Photoredox Catalysis

Self-Validation Check: The reaction mixture must turn a deep, persistent color upon initial irradiation, indicating the formation of the stable pyridyl radical anion. If the color fades rapidly, oxygen (a potent radical quencher) is present; the reaction must be aborted and rigorously re-degassed.

  • Preparation: In a flame-dried Schlenk tube, add 4-Pyridinecarbonitrile, 2-(hexylthio)- (1.0 equiv), the alkyl radical precursor (e.g., N-hydroxyphthalimide ester, 1.5 equiv), Hantzsch ester (1.5 equiv, acting as the terminal reductant), and fac-Ir(ppy)3 (2 mol%).

  • Solvent & Degassing: Dissolve the mixture in anhydrous DMA (0.1 M). Degas the solution via three rigorous freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Irradiation: Irradiate the stirred solution with 450 nm blue LEDs at room temperature for 16-24 hours. Maintain cooling fans to ensure the ambient temperature does not exceed 30°C, which prevents thermal degradation of the catalyst.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove the DMA solvent, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography.

C2-Selective Functionalization: Liebeskind-Srogl Cross-Coupling

Mechanistic Insight: The Liebeskind-Srogl coupling allows the direct cross-coupling of thioethers with boronic acids under neutral conditions . The key to overriding the poor leaving group ability of the thioether is the addition of a stoichiometric thiophilic metal mediator, typically Copper(I) thiophene-2-carboxylate (CuTC). CuTC polarizes the Pd-S bond and acts as an irreversible scavenger for the released hexyl mercaptan, driving the thermodynamically unfavorable transmetalation step forward. The C4-nitrile is completely unreactive under these Pd(0) conditions.

Protocol 2: Palladium-Catalyzed Liebeskind-Srogl Coupling

Self-Validation Check: The success of this reaction is strictly dependent on the oxidation state of the CuTC mediator. CuTC must be a pale yellow/tan powder. If the reagent appears green or brown, it has oxidized to Cu(II) and will immediately stall the catalytic cycle.

  • Preparation: In an argon-filled glovebox, charge a reaction vial with 4-Pyridinecarbonitrile, 2-(hexylthio)- (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and high-purity CuTC (1.5 equiv).

  • Reaction: Seal the vial with a PTFE-lined septum, remove from the glovebox, and inject anhydrous, degassed THF (0.2 M).

  • Heating: Stir the suspension at 60°C for 12 hours. As the reaction progresses, the mixture will turn dark brown/black as insoluble Cu-thiolate byproducts precipitate out of solution.

  • Workup: Cool to room temperature, dilute with Et2O, and filter through a pad of Celite to remove the copper salts. Wash the filtrate with saturated aqueous NH4Cl, dry over MgSO4, and purify via chromatography.

C2-Selective Functionalization: Oxidation and SNAr

Mechanistic Insight: While direct Nucleophilic Aromatic Substitution (SNAr) on a C2-thioether is sluggish, oxidation to the corresponding sulfone (-SO2Hexyl) dramatically lowers the LUMO of the pyridine ring . The resulting sulfinate anion is an excellent leaving group, allowing for rapid displacement by amines or alkoxides at ambient or mildly elevated temperatures without affecting the C4-nitrile.

Protocol 3: Two-Step Oxidation/SNAr

Self-Validation Check: Monitor the oxidation step via TLC. The sulfone intermediate will appear significantly more polar (lower Rf) and highly UV-active compared to the starting thioether.

  • Oxidation: Dissolve the starting material in CH2Cl2 (0.2 M) and cool to 0°C. Add mCPBA (2.2 equiv) portion-wise to prevent thermal runaway. Stir for 4 hours while warming to room temperature. Quench with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3 to neutralize excess oxidant and acid. Extract and concentrate to yield the crude sulfone.

  • SNAr: Dissolve the crude sulfone in DMF (0.2 M). Add the desired nucleophile (e.g., morpholine, 3.0 equiv) and K2CO3 (2.0 equiv). Stir at 60°C for 6 hours.

  • Workup: Pour the mixture into ice water to precipitate the product. Extract with EtOAc, wash extensively with brine, dry, and purify.

Quantitative Data Summary

The following table summarizes the operational parameters, typical yields, and functional group tolerances for the three orthogonal functionalization pathways:

MethodTarget PositionReagents / CatalystKey IntermediateTypical YieldFunctional Group Tolerance
Photoredox Alkylation C4fac-Ir(ppy)3, Blue LEDPyridyl Radical Anion65-85%High: Tolerates C2-thioether, free alcohols, amines, and halogens.
Liebeskind-Srogl C2Pd(PPh3)4, CuTC, Ar-B(OH)2Pd-Thiolate Complex70-90%High: Tolerates C4-nitrile, esters, and unactivated alkyl halides.
Oxidation / SNAr C21. mCPBA; 2. Amine/BaseC2-Sulfonylpyridine75-95%Moderate: Sensitive to easily oxidized groups (e.g., primary amines, alkenes).

References

  • Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines RSC Advances URL:[Link]

  • The Liebeskind-Srogl C-C Cross-Coupling Reaction Angewandte Chemie International Edition URL:[Link]

  • Nickel-Catalyzed Deaminative Ketone Synthesis: Coupling of Alkylpyridinium Salts with Thiopyridine Esters via C–N Bond Activation Organic Letters URL:[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture Angewandte Chemie International Edition URL:[Link]

Method

Application Note: Preparation and Crystal Engineering of Coordination Polymers using 4-Pyridinecarbonitrile, 2-(hexylthio)-

Executive Summary The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) requires ligands that offer both robust coordination sites and tunable supramolecular interactions. 4-Pyridinecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) requires ligands that offer both robust coordination sites and tunable supramolecular interactions. 4-Pyridinecarbonitrile, 2-(hexylthio)- (hereafter referred to as HTIN ) is a highly versatile, asymmetric bridging ligand. It features two distinct nitrogen donor atoms (pyridine and nitrile) and a flexible, lipophilic hexylthio chain.

This application note provides comprehensive protocols for synthesizing HTIN-based CPs. By leveraging the specific coordination affinities of soft metal nodes—such as Silver(I) and Copper(I)—researchers can engineer materials with tunable dimensionalities, semiconductivity, and luminescence. Furthermore, the miniaturization of such frameworks into nanoscale coordination polymers (NCPs) provides highly customizable platforms for targeted drug delivery and biosensing applications[1].

Mechanistic Principles & Causality

The structural topology of an HTIN-based coordination polymer is dictated by the interplay between strong coordinate covalent bonds and weak supramolecular forces. Understanding these mechanisms is critical for predictable synthesis:

  • Multidentate Coordination Logic: Pyridinecarbonitriles act as excellent bridging ligands because the pyridine nitrogen and the nitrile nitrogen possess different basicities and steric environments, enabling the formation of diverse 1D, 2D, and 3D architectures[2].

  • The Role of the Hexylthio Chain: The incorporation of an alkylthio group serves a dual purpose. Chemically, the electron-donating thioether sulfur can act as a secondary, soft coordination site for thiophilic metals like Ag(I)[3]. Supramolecularly, the flexible hexyl chain induces steric hindrance that effectively reduces the primary dimensionality of the inorganic-organic network, preventing the formation of intractable 3D amorphous solids. Instead, it promotes the formation of 1D chains or 2D sheets that subsequently assemble into 3D structures via lipophilic van der Waals interdigitation[4].

  • Kinetic vs. Thermodynamic Control: Rapid precipitation of sulfur-containing ligands with soft metals often yields amorphous powders[5]. To obtain diffraction-quality single crystals, reaction rates must be chemically or physically attenuated. We employ liquid-liquid diffusion (kinetic control) for highly reactive Ag(I) systems, and solvothermal synthesis (thermodynamic control) for Cu(I) cluster-based systems.

G N_py Pyridine N Coord1 Strong Metal Coordination N_py->Coord1 N_cn Nitrile N N_cn->Coord1 S_thio Thioether S Coord2 Weak/Bridging Coordination S_thio->Coord2 Chain Hexyl Chain Supramol Van der Waals Interdigitation Chain->Supramol Net Hierarchical Coordination Polymer Coord1->Net Primary Framework Coord2->Net Supramol->Net Secondary Assembly

Caption: Hierarchical assembly logic of HTIN coordination sites and structural roles.

Experimental Protocols

Protocol A: Ambient Temperature Liquid-Liquid Diffusion (Synthesis of Ag-HTIN CP)

Objective: To synthesize single crystals of a 1D/2D Silver(I) coordination polymer utilizing kinetic control to prevent amorphous precipitation.

Reagents:

  • Silver(I) Trifluoromethanesulfonate (AgOTf): 0.05 mmol

  • 4-Pyridinecarbonitrile, 2-(hexylthio)- (HTIN): 0.05 mmol

  • Solvents: Methanol (MeOH), Chloroform (CHCl₃), Toluene (Buffer)

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve 0.05 mmol of HTIN in 2.0 mL of CHCl₃ in a clean, dry 10 mL glass test tube. The hexyl chain ensures excellent solubility in halogenated solvents.

  • Buffer Layering: Carefully overlay 1.0 mL of Toluene onto the CHCl₃ layer using a Pasteur pipette. Critical Step: Dispense the toluene dropwise down the side of the tube to prevent mixing. This buffer zone slows the diffusion rate, which is essential for growing high-quality crystals rather than kinetic precipitates[5].

  • Metal Solution Preparation: Dissolve 0.05 mmol of AgOTf in 2.0 mL of MeOH.

  • Final Layering: Gently overlay the AgOTf/MeOH solution on top of the Toluene buffer layer.

  • Crystallization: Seal the test tube with Parafilm, puncture a single small hole for pressure equalization, and leave undisturbed in a dark environment at 20–25 °C.

  • Harvesting: After 7–14 days, colorless block-like crystals will form at the solvent interface. Decant the mother liquor, wash the crystals with cold MeOH (3 × 1 mL), and dry under a gentle stream of N₂.

Protocol B: Solvothermal Synthesis (Synthesis of Luminescent Cu-HTIN CP)

Objective: To synthesize a robust, luminescent Copper(I) framework utilizing thermodynamic control to form Cu₂I₂ or Cu₄I₄ secondary building units (SBUs).

Reagents:

  • Copper(I) Iodide (CuI): 0.10 mmol

  • 4-Pyridinecarbonitrile, 2-(hexylthio)- (HTIN): 0.05 mmol

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Precursor Mixing: In a 15 mL Teflon-lined stainless steel autoclave, combine 0.10 mmol of CuI and 0.05 mmol of HTIN.

  • Solvation: Add 5.0 mL of anhydrous MeCN. Stir the suspension for 10 minutes at room temperature. The suspension will remain cloudy as CuI is only sparingly soluble.

  • Solvothermal Activation: Seal the autoclave and place it in a programmable muffle furnace. Heat to 120 °C at a rate of 2 °C/min. Maintain at 120 °C for 48 hours. Causality: The elevated temperature and autogenous pressure increase the solubility of CuI, allowing the thermodynamic assembly of multinuclear Cu-I clusters coordinated by the HTIN nitrogen donors.

  • Controlled Cooling: Cool the furnace to room temperature at a slow rate of 1 °C/hour. Critical Step: Rapid cooling will result in microcrystalline powder; slow cooling is mandatory for single-crystal growth.

  • Harvesting: Isolate the resulting yellow/orange crystals via vacuum filtration. Wash with MeCN and dry under vacuum at 60 °C for 2 hours.

G Ligand HTIN Ligand (N, N', S donors) Diff Liquid-Liquid Diffusion (Kinetic Control) Ligand->Diff Solvo Solvothermal Synthesis (Thermodynamic Control) Ligand->Solvo MetalAg Ag(I) Salts (Soft Acid) MetalAg->Diff MetalCu Cu(I) Halides (Cluster Forming) MetalCu->Solvo CPAg 1D/2D Ag-CP (Interdigitated Sheets) Diff->CPAg Ambient Temp CPCu Cu-CP Framework (Luminescent Clusters) Solvo->CPCu 120°C, 48h

Caption: Workflow for the preparation of HTIN-based coordination polymers under different regimes.

Data Presentation: Comparative Properties of HTIN CPs

The physical properties of the resulting coordination polymers are heavily dependent on the chosen metal node and the resulting structural topology.

Property / ParameterAg-HTIN Coordination PolymerCu-HTIN Coordination Polymer
Metal Node Ag(I) (Single Ion)Cu(I) (Cu₂I₂ or Cu₄I₄ Clusters)
Primary Topology 1D Chains or 2D Sheets2D or 3D Frameworks
Supramolecular Assembly Hexyl chain interdigitationHalogen bonding (I···I) & interdigitation
Optical Properties Mild UV absorption, SemiconductiveHighly Luminescent (Visible region)
Thermal Stability Decomposes > 180 °CStable up to 250 °C
Primary Application Solid-state sensors, Conductive arraysOptoelectronics, Luminescent probes

References

  • Wang, Q., Dong, S.-L., Tao, D.-D., et al. "Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles." Coordination Chemistry Reviews, 2021. 3

  • Solórzano Rodríguez, R. "IRON-CATECHOL BASED NANOSCALE COORDINATION POLYMERS AS EFFICIENT CARRIERS IN HIV/AIDS THERAPY." Universitat Autònoma de Barcelona, 2017.1

  • Zheng, S., et al. "Semiconductive Coordination Networks from 2,3,6,7,10,11-Hexakis(alkylthio)triphenylenes and Bismuth(III) Halides: Synthesis, Structure−Property Relations, and Solution Processing." Chemistry of Materials, 2005.4

  • ResearchGate Consortium. "Metal–Organic Frameworks and Coordination Polymers Composed of Sulfur–Based Nodes." ResearchGate, 2022. 5

  • Golobič, A., et al. "Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior." ResearchGate, 2025. 2

Sources

Application

Application Note: Incorporating 4-Pyridinecarbonitrile, 2-(hexylthio)- into Agrochemical Synthesis

Introduction & Strategic Rationale In the highly regulated and chemically demanding field of agrochemical development, the pyridinecarbonitrile scaffold serves as a foundational building block for advanced crop protectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the highly regulated and chemically demanding field of agrochemical development, the pyridinecarbonitrile scaffold serves as a foundational building block for advanced crop protection agents[1]. Specifically, derivatives such as 4-cyanopyridines and 2-substituted nicotinonitriles have demonstrated profound biological activity, frequently acting as safeners for herbicides or as the active pharmacophore in novel fungicides[2].

The strategic incorporation of 4-Pyridinecarbonitrile, 2-(hexylthio)- into a synthetic pipeline offers two distinct advantages:

  • Physicochemical Tuning (The Hexylthio Group): The addition of a six-carbon thioether chain at the 2-position significantly increases the molecule's lipophilicity (LogP). In agrochemistry, precise LogP tuning is non-negotiable; it dictates the active ingredient's ability to penetrate the waxy cuticles of plant leaves or the chitinous exoskeletons of target pests.

  • Synthetic Versatility (The 4-Cyano Group): The nitrile group at the 4-position is highly electron-withdrawing, activating the pyridine ring. It can serve as a traceless leaving group in modern photoredox-mediated radical pyridylations[3], or it can be hydrolyzed to yield picolinic acid derivatives that mimic natural plant auxins.

Physicochemical Profiling

To effectively formulate and synthesize derivatives, understanding the baseline quantitative properties of the precursor is essential.

PropertyValue / DescriptionAgrochemical Significance
Chemical Name 4-Pyridinecarbonitrile, 2-(hexylthio)-Standard IUPAC nomenclature.
Molecular Formula C₁₂H₁₆N₂SIndicates a balance of heteroatoms for target binding.
Molecular Weight 220.33 g/mol Low MW allows for downstream functionalization without exceeding the "Rule of 5" equivalents for agrochemicals.
LogP (Estimated) ~3.8 - 4.2Optimal range for systemic cuticular penetration.
Key Reactive Sites C4-Nitrile, Pyridine Nitrogen, ThioetherEnables divergent synthesis (hydrolysis, oxidation, radical coupling).

Divergent Synthetic Pathways

The true value of 4-Pyridinecarbonitrile, 2-(hexylthio)- lies in its divergent reactivity. The diagram below illustrates how this single precursor can be channeled into multiple distinct classes of agrochemical active ingredients.

G A 2-Mercaptoisonicotinonitrile B 4-Pyridinecarbonitrile, 2-(hexylthio)- A->B Alkylation (1-Bromohexane) C Photoredox Pyridylation (Decyanative C-C Coupling) B->C Visible Light, Photocatalyst D Nitrile Hydrolysis (Auxin-Mimic Herbicides) B->D Aqueous Base/Acid, Heat E Thioether Oxidation (Sulfone Derivatives) B->E mCPBA or H2O2

Divergent synthetic pathways of 4-Pyridinecarbonitrile, 2-(hexylthio)- in agrochemicals.

Core Protocols & Mechanistic Insights

Protocol A: Synthesis of the Precursor via Regioselective S-Alkylation

The synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- relies on the regioselective S-alkylation of 2-mercaptoisonicotinonitrile[4].

Causality & Mechanistic Insight: 2-Mercaptoisonicotinonitrile exists in a tautomeric equilibrium between the thione and thiol forms. By utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the equilibrium is driven toward the highly nucleophilic thiolate anion. Sulfur, being highly polarizable (a "soft" nucleophile), outcompetes the pyridine nitrogen for the electrophilic carbon of 1-bromohexane, ensuring strict S-alkylation rather than N-alkylation.

Step-by-Step Methodology:

  • Deprotonation: Suspend 2-mercaptoisonicotinonitrile (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M) at 0 °C under an inert argon atmosphere.

  • Alkylation: Add 1-bromohexane (1.1 eq) dropwise over 15 minutes to control the exothermic reaction[4].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold distilled water (3x volume of DMF).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation System: The reaction progress is visually self-validating. The initial suspension of the thiolate is bright yellow; as the S-alkylation proceeds, the mixture transitions to a paler, homogeneous solution. LC/MS analysis should confirm the disappearance of the starting material ([M+H]⁺ 137) and the appearance of the product ([M+H]⁺ 221).

Protocol B: Visible-Light-Mediated Radical Pyridylation

Recent advances in green chemistry have positioned 4-cyanopyridines as premier radical acceptors for the late-stage functionalization of complex molecules[5].

Causality & Mechanistic Insight: Under visible light irradiation, a photocatalyst (e.g., 4CzIPN) reaches an excited state and facilitates a single-electron transfer (SET). The 4-cyanopyridine readily accepts this electron to form a persistent pyridyl radical anion[6]. When a transient alkyl radical (generated from an alkene or Hantzsch ester) couples with this pyridyl radical anion, the cyano group acts as an excellent leaving group (decyanative pyridylation)[7]. This allows for the direct stitching of complex, bulky agrochemical pharmacophores onto the C4 position of the pyridine ring without the need for harsh organometallic reagents.

Workflow N1 Step 1: Reagent Preparation Mix 2-(hexylthio)isonicotinonitrile, Alkene, & Photocatalyst N2 Step 2: Degassing Freeze-Pump-Thaw (x3) under Argon N1->N2 N3 Step 3: Photochemical Irradiation Blue LED (450 nm), 24h, RT N2->N3 N4 Step 4: Quenching & Extraction Add H2O, Extract with EtOAc N3->N4 N5 Step 5: Purification Flash Column Chromatography N4->N5

Step-by-step experimental workflow for visible-light-mediated photoredox pyridylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 4-Pyridinecarbonitrile, 2-(hexylthio)- (1.0 eq), the target alkene (1.5 eq), Hantzsch ester (1.5 eq, acting as the radical initiator), and the photocatalyst 4CzIPN (2 mol%).

  • Solvation: Dissolve the mixture in anhydrous Acetonitrile (0.1 M).

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Oxygen is a potent triplet state quencher and will immediately halt the photoredox cycle if present.

  • Irradiation: Backfill with argon and irradiate the tube using a 450 nm Blue LED at room temperature for 24 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Purification: Dilute with water, extract with EtOAc, and purify the decyanated, C4-alkylated product via flash column chromatography.

Self-Validation System: The reaction mixture should exhibit a steady, vibrant fluorescence under 450 nm irradiation. A sudden loss of fluorescence or a color shift to dark brown indicates catalyst degradation or oxygen quenching due to improper degassing. Furthermore, the addition of a radical scavenger like TEMPO will completely inhibit the reaction, validating the radical-mediated mechanism[6].

Table 2: Optimization Parameters for Photoredox Pyridylation

CatalystLight SourceAdditiveYield (%)Mechanistic Note
Ru(bpy)₃Cl₂450 nm LEDNone29 - 45%Inferior SET potential for this specific nitrile.
Ir(ppy)₃450 nm LEDNone50 - 60%Moderate radical generation.
4CzIPN 450 nm LED Hantzsch Ester >85% Optimal redox window for decyanative coupling.
4CzIPNNone (Dark)Hantzsch Ester0%Confirms absolute light dependence.
Protocol C: Nitrile Hydrolysis to Auxin-Mimic Herbicides

Causality & Mechanistic Insight: Many highly effective systemic herbicides (e.g., picloram, clopyralid) are picolinic acid derivatives that mimic the natural plant hormone indole-3-acetic acid (auxin). By hydrolyzing the 4-nitrile of our target compound into a carboxylic acid, we generate a novel auxin mimic. The hexylthio group remains intact under basic hydrolysis, providing the necessary lipophilicity for the resulting acid to cross the plant cuticle before translocating through the phloem.

Step-by-Step Methodology:

  • Solvation: Dissolve 4-Pyridinecarbonitrile, 2-(hexylthio)- (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Hydrolysis: Heat the mixture to reflux (approx. 85 °C) for 12 hours. The reaction proceeds through an intermediate amide before fully hydrolyzing to the carboxylate salt, accompanied by the evolution of ammonia gas.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Slowly add 1M HCl to the aqueous layer until the pH reaches 3-4. The free 2-(hexylthio)isonicotinic acid will precipitate out of solution.

  • Recovery: Filter the precipitate, wash with cold water, and dry under high vacuum.

Self-Validation System: Hold a piece of damp universal indicator paper over the condenser during reflux; it will turn blue, confirming the release of ammonia gas as the nitrile hydrolyzes. The cessation of ammonia evolution indicates reaction completion.

References

  • "The Chemical Versatility of 3-Pyridinecarbonitrile: Applications and Sourcing" - nbinno.com.
  • "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles" - International Journal of Molecular Sciences (MDPI).
  • "United States Patent: PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES" - Googleapis.com.
  • "The green chemistry paradigm in modern organic synthesis" - Russian Chemical Reviews.
  • "Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines" - RSC Advances / Semantic Scholar.
  • "Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines - PMC" - NIH.gov.

Sources

Method

Comprehensive In Vitro Evaluation Protocol for 2-(Hexylthio)-4-Pyridinecarbonitrile Derivatives as Anti-Tubercular Agents

Introduction & Scientific Rationale The rising incidence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes. Derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rising incidence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes. Derivatives of 4-cyanopyridine are widely utilized as critical building blocks in the synthesis of pharmaceutical agents, notably[1].

Structurally, 2-(hexylthio)-4-pyridinecarbonitrile is a lipophilic analog closely related to the thioamide class of anti-tubercular drugs, which includes ethionamide (ETH) and prothionamide (PTH). The causality behind this structural design is twofold:

  • Enhanced Permeability: The addition of the hexylthio moiety significantly increases the compound's lipophilicity, facilitating passive diffusion across the exceptionally thick, mycolic acid-rich mycobacterial cell envelope.

  • Prodrug Activation & Target Inhibition: Like ethionamide, these nitrile derivatives often act as prodrugs. Inside the mycobacterial cell, they are[2]. This activation generates a reactive intermediate that forms a covalent adduct with NAD+, which subsequently acts as a tight-binding[3], halting mycolic acid biosynthesis and leading to cell death.

This application note details a self-validating, step-by-step screening cascade to evaluate the efficacy, safety, and mechanism of action of 2-(hexylthio)-4-pyridinecarbonitrile derivatives.

Experimental Workflow & Target Metrics

To ensure robust hit-to-lead progression, compounds must navigate a stringent phenotypic and target-based screening cascade.

ScreeningCascade Start 2-(Hexylthio)-4-Pyridinecarbonitrile Library MABA Primary Screen: MABA (Mtb H37Rv MIC) Start->MABA Tox Cytotoxicity Screen (HepG2 Cells) MABA->Tox SI Selectivity Index (SI) (CC50 / MIC) Tox->SI Intra Intracellular Efficacy (THP-1 Macrophages) SI->Intra SI > 10 Mech Mechanistic Assay (InhA / EthA) Intra->Mech >1 log reduction

Workflow for the phenotypic and target-based screening cascade of anti-tubercular compounds.
Table 1: Target Product Profile (TPP) Metrics for Hit Progression
MetricAssay SystemTarget ThresholdScientific Rationale
MIC MABA (M. tuberculosis H37Rv)< 1 µg/mLEnsures potent primary on-target activity against replicating bacilli.
CC50 HepG2 Cytotoxicity (MTT)> 50 µg/mLEvaluates potential hepatotoxicity, a known liability of thioamide drugs.
SI Selectivity Index (CC50/MIC)> 10Ensures a safe therapeutic window for mammalian host cells.
Efficacy THP-1 Macrophage Infection> 1 log₁₀ CFU reductionConfirms compound stability in acidic phagolysosomes and membrane permeability.

In Vitro Mycobacterial Susceptibility: Microplate Alamar Blue Assay (MABA)

Scientific Rationale & Causality: Traditional agar proportion methods for Mtb take 3–4 weeks due to the pathogen's slow doubling time (~20 hours). The[4] utilizes resazurin (Alamar Blue) as an oxidation-reduction indicator. Metabolically active Mtb reduces the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a rapid (7-day), quantitative, and non-radiometric surrogate for viability[5].

Self-Validating Controls:

  • Positive Control: Isoniazid (INH) and Ethionamide (ETH) to benchmark MIC.

  • Negative Control: Drug-free bacterial suspension (ensures baseline growth).

  • Sterility Control: Media only (detects contamination).

Step-by-Step Protocol:
  • Culture Preparation: Grow M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until reaching the mid-log phase (OD₆₀₀ ~0.5–0.8)[6].

  • Inoculum Adjustment: Vortex the culture with sterile glass beads to break up clumps. Allow to settle for 30 minutes. Adjust the supernatant turbidity to a 1.0 McFarland standard, then prepare a 1:25 dilution in supplemented 7H9 broth[6].

  • Compound Plating: In a sterile 96-well clear-bottom plate, add 100 µL of 7H9 broth to columns 3–11. Add 200 µL of the 2-(hexylthio)-4-pyridinecarbonitrile derivative (at 2× the highest desired concentration) to column 2. Perform 2-fold serial dilutions from column 2 to 10 by transferring 100 µL. Discard 100 µL from column 10. (Column 11 serves as the drug-free control).

  • Inoculation: Add 100 µL of the adjusted bacterial suspension to all wells in columns 2–11. Add 200 µL of uninoculated media to column 12 (sterility control).

  • Incubation: Seal the plates with permeable tape and incubate at 37°C for 5 days[4].

  • Indicator Addition: On day 5, add 50 µL of a freshly prepared 1:1 mixture of 10× Alamar Blue reagent and 10% Tween 80 to the drug-free control well (Column 11)[4]. Incubate for 24 hours.

  • Endpoint Readout: If the control well turns pink, add the Alamar Blue mixture to all remaining wells and incubate for an additional 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[4].

Mammalian Cytotoxicity & Selectivity Index (SI)

Scientific Rationale & Causality: The hexylthio group increases lipophilicity, which can inadvertently cause non-specific membrane disruption in mammalian cells. Furthermore,[7]. Therefore, human hepatocellular carcinoma (HepG2) cells are utilized to calculate the Cytotoxic Concentration (CC₅₀) and the Selectivity Index (SI = CC₅₀ / MIC).

Step-by-Step Protocol:
  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the test compounds (e.g., 1 to 100 µg/mL). Ensure the final DMSO concentration does not exceed 1%. Include a vehicle control (1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ using non-linear regression analysis.

Intracellular Efficacy in THP-1 Macrophages

Scientific Rationale & Causality: M. tuberculosis is an intracellular pathogen that evades immune clearance by arresting phagolysosome maturation inside alveolar macrophages. A successful drug must traverse the macrophage plasma membrane and remain active within the acidic environment of the phagosome. THP-1 human monocytes, differentiated into macrophages, provide a robust model for this host-pathogen interaction.

Step-by-Step Protocol:
  • Differentiation: Seed THP-1 monocytes at 1 × 10⁵ cells/well in 24-well plates. Differentiate into adherent macrophages using 20 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Wash with warm PBS and rest in fresh RPMI-1640 media for 24 hours.

  • Infection: Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours at 37°C to allow phagocytosis.

  • Extracellular Killing: Wash the monolayers three times with PBS. Add media containing 200 µg/mL Amikacin for 2 hours to eliminate extracellular bacilli.

  • Compound Treatment: Wash cells again and add media containing the 2-(hexylthio)-4-pyridinecarbonitrile derivatives at concentrations of 1×, 5×, and 10× their respective MICs.

  • Lysis and Plating: After 72 hours of treatment, lyse the macrophages using 0.1% Triton X-100 in sterile water for 10 minutes.

  • CFU Enumeration: Serially dilute the lysates in PBS and plate on Middlebrook 7H11 agar plates. Incubate at 37°C for 3–4 weeks and count the Colony Forming Units (CFUs) to determine the log₁₀ reduction compared to the vehicle control.

Target-Based Mechanistic Assay: InhA Inhibition

Scientific Rationale & Causality: To determine whether the 2-(hexylthio)-4-pyridinecarbonitrile derivative acts as a direct inhibitor of InhA or requires enzymatic activation (prodrug), an in vitro enzymatic assay is performed.[3]. By running the InhA assay with and without recombinant EthA, researchers can isolate the compound's exact mechanism.

MOA Prodrug 2-(Hexylthio)-4- Pyridinecarbonitrile EthA EthA Monooxygenase (Activation) Prodrug->EthA Prodrug InhA InhA Inhibition (Enoyl-ACP Reductase) Prodrug->InhA Direct Inhibitor? Adduct NAD+ Adduct Formation EthA->Adduct + NAD+ Adduct->InhA Death Mycolic Acid Depletion & Cell Death InhA->Death

Putative mechanism of action involving EthA activation and InhA inhibition.
Step-by-Step Protocol:
  • Buffer Preparation: Prepare the assay buffer containing 30 mM PIPES and 150 mM NaCl, adjusted to pH 6.8.

  • Prodrug Activation (Optional Step): To test for EthA dependency, pre-incubate the test compound (10 µM) with recombinant Mtb EthA (1 µM) and NADPH (1 mM) at 37°C for 1 hour to allow the generation of the reactive intermediate[3].

  • Enzyme-Substrate Assembly: In a UV-transparent 96-well plate, combine recombinant Mtb InhA (10 nM), NADH (250 µM), and the test compound (either pre-activated from Step 2 or native).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA (50 µM).

  • Kinetic Readout: Continuously monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 10 minutes using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities (V₀). If the compound inhibits InhA only after EthA pre-incubation, it is a prodrug. If it inhibits InhA directly without EthA, it is a direct InhA inhibitor.

References

  • Patsnap Synapse. "What is the mechanism of Ethionamide?" Patsnap Drug Database, 2024. Available at: [Link]

  • Wang, F., et al. "Mechanism of thioamide drug action against tuberculosis and leprosy." Journal of Experimental Medicine, 2007. Available at:[Link]

  • Collins, L. A., & Franzblau, S. G. "Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium." Antimicrobial Agents and Chemotherapy, 1997. Available at:[Link]

  • Yajko, D. M., et al. "Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay." Journal of Clinical Microbiology, 1998. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)-

Welcome to the Technical Support Center. The synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-pyridinecarbonitrile and 1-hexanet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-pyridinecarbonitrile and 1-hexanethiol. While the electron-deficient pyridine ring—further activated by the para-cyano group—makes this an ideal substrate for SNAr, researchers frequently encounter low yields due to competing side reactions.

This guide provides field-proven causality, troubleshooting steps, and a self-validating protocol to optimize your thioetherification workflow.

Mechanistic Pathway & Failure Points

Understanding the reaction mechanism is critical for troubleshooting. The SNAr reaction proceeds via an anionic Meisenheimer complex. Deviations in environmental controls (e.g., oxygen, trace water, or excessive heat) divert the intermediate into yield-destroying side pathways.

SNAr_Pathway SM 2-Chloro-4-pyridinecarbonitrile + 1-Hexanethiol Base Thiolate Generation (Base: K2CO3 or DIPEA) SM->Base Solvent Meisenheimer Meisenheimer Complex (Anionic Intermediate) Base->Meisenheimer Nucleophilic Attack Disulfide Dihexyl Disulfide (Oxidation Byproduct) Base->Disulfide O2 (Air) Product 4-Pyridinecarbonitrile, 2-(hexylthio)- Meisenheimer->Product -Cl⁻ (Rearomatization) Amide Amide/Acid Byproduct (Hydrolysis) Meisenheimer->Amide Trace H2O CyanoLoss 4-(Hexylthio)pyridine (Cyano Displacement) Meisenheimer->CyanoLoss Excess Heat / Base

Fig 1: SNAr workflow and common side reactions in 2-(hexylthio)isonicotinonitrile synthesis.

Troubleshooting Guide & FAQs

Q1: My overall yield is below 30%, and I recover a lot of unreacted 2-chloro-4-pyridinecarbonitrile. What is going wrong? Root Cause: Thiol Oxidation. Scientific Context: 1-Hexanethiol is highly susceptible to oxidative dimerization into dihexyl disulfide in the presence of a base and atmospheric oxygen. In basic conditions, the generated hexanethiolate anion readily undergoes single-electron oxidation, effectively depleting your nucleophile concentration before it can attack the pyridine ring. SNAr reactions utilizing thiols require strictly anaerobic conditions to prevent this degradation[1]. Solution:

  • Degas your solvent (e.g., DMF or MeCN) by sparging with Argon or Nitrogen for at least 15 minutes prior to adding the base.

  • Run the reaction under a positive pressure of inert gas.

  • Use a slight excess of 1-hexanethiol (1.2 to 1.5 equivalents) to compensate for any trace oxidation.

Q2: LC-MS shows complete consumption of the starting material, but my isolated yield of the target nitrile is low. I see a highly polar byproduct. What is it? Root Cause: Nitrile Hydrolysis. Scientific Context: The cyano group is sensitive to basic hydrolysis, converting to a primary amide or carboxylic acid. When hygroscopic inorganic bases (like K₂CO₃ or Cs₂CO₃) are used in polar aprotic solvents (DMF, DMSO), they often introduce adventitious water. The hydroxide ion generated acts as a hard nucleophile, attacking the electrophilic nitrile carbon[2]. Solution:

  • Use strictly anhydrous solvents (stored over 3Å molecular sieves).

  • Oven-dry your inorganic base at 120 °C overnight before use.

  • Alternatively, switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), which minimizes water introduction and prevents hydrolysis.

Q3: I am detecting a byproduct where the hexylthio group has substituted at the 4-position instead of the 2-position. How do I control regioselectivity? Root Cause: Cyano Displacement. Scientific Context: While the 2-chloro position is highly activated by the adjacent pyridine nitrogen, the cyanide anion is also a viable leaving group in SNAr reactions. Excessive heating or prolonged reaction times can lead to the unintended displacement of the 4-cyano group by the thiolate[3]. Solution:

  • Lower the reaction temperature. The 2-chloro position is reactive enough that the thioetherification can often proceed cleanly at room temperature (20–25 °C).

  • Monitor the reaction closely via TLC or LC-MS and quench immediately upon consumption of the starting material.

Quantitative Data: Optimization of Reaction Parameters

To maximize the yield of 4-Pyridinecarbonitrile, 2-(hexylthio)-, the choice of base, solvent, and temperature must be carefully balanced. The table below summarizes expected outcomes based on different parameter combinations.

BaseSolventTemperatureAtmosphereExpected YieldPrimary Issue / Observation
K₂CO₃ (untreated)DMF (wet)80 °CAir< 20%Severe nitrile hydrolysis and disulfide formation.
K₂CO₃ (oven-dried)DMF (anhydrous)60 °CN₂65-75%Moderate yield; trace cyano displacement observed.
DIPEAMeCN (anhydrous)25 °C (RT)N₂> 85%Clean conversion; prevents hydrolysis; slow reaction time (12-16 h).
Cs₂CO₃DMSO (anhydrous)25 °C (RT)Argon80-90%Fast kinetics; requires strict moisture control to avoid side reactions.

Standard Operating Protocol: Optimized SNAr Thioetherification

This self-validating protocol utilizes DIPEA and anhydrous MeCN to mitigate both hydrolysis and cyano displacement, ensuring high yields of the target compound.

Objective: Synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)-. Reagents: 2-Chloro-4-pyridinecarbonitrile (1.0 eq), 1-Hexanethiol (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool the apparatus under a continuous stream of dry Nitrogen or Argon.

  • Reagent Loading: Add 2-chloro-4-pyridinecarbonitrile (1.0 mmol) to the flask. Purge the flask with Nitrogen for 5 minutes.

  • Solvent Addition: Inject 5.0 mL of anhydrous MeCN via syringe. Stir until the solid is completely dissolved.

  • Degassing (Critical Step): Sparge the solution with Nitrogen for 10 minutes to remove dissolved oxygen. Self-Validation: This step prevents the formation of dihexyl disulfide, ensuring the thiol remains available for nucleophilic attack.

  • Base & Nucleophile Addition: Inject DIPEA (2.0 mmol) followed dropwise by 1-hexanethiol (1.2 mmol). The solution may exhibit a slight yellowing, indicating the formation of the reactive thiolate species.

  • Reaction: Stir the mixture at room temperature (25 °C) under a Nitrogen atmosphere. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). Complete conversion typically requires 12–16 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure target compound.

References

  • Title: Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][3]

  • Title: A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions Source: Beilstein Journal of Organic Chemistry URL: [Link][2]

  • Title: HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][1]

Sources

Optimization

optimizing reaction temperature and time for 4-Pyridinecarbonitrile, 2-(hexylthio)- preparation

Welcome to the Technical Support Center for the preparation of 4-Pyridinecarbonitrile, 2-(hexylthio)- (also referred to as 2-(hexylthio)isonicotinonitrile). This guide is engineered for synthetic chemists and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 4-Pyridinecarbonitrile, 2-(hexylthio)- (also referred to as 2-(hexylthio)isonicotinonitrile). This guide is engineered for synthetic chemists and drug development professionals.

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-pyridinecarbonitrile and 1-hexanethiol[1]. While 2-chloropyridines are highly activated electrophiles, optimizing the thermodynamic (temperature) and kinetic (time) parameters is critical to maximizing yield while suppressing side reactions like nitrile hydrolysis or oxidative disulfide formation.

Part 1: Troubleshooting Guides & FAQs

Q1: My SNAr reaction stalls at ~50% conversion even after 24 hours at room temperature. How do I drive it to completion? Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway. While the initial nucleophilic attack by the hexylthiolate to form the anionic Meisenheimer complex is rapid, the subsequent elimination of the chloride leaving group has a higher activation energy[2]. At room temperature, this elimination step becomes rate-limiting. Furthermore, if a weak base or a less polar solvent (like THF) is used, the nucleophile is not sufficiently reactive. Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents excel at solvating the cationic counter-ion of the base (e.g., K⁺), leaving a highly reactive "naked" thiolate anion[2]. Concurrently, increase the temperature mildly to 50°C to provide the necessary kinetic energy to overcome the chloride elimination barrier.

Q2: I increased the reaction temperature to 90°C to accelerate the process, but LCMS shows a highly polar byproduct. What happened? Causality: The cyano (-CN) group at the 4-position is sensitive to strong bases and elevated thermal stress. Excessive heating in the presence of basic conditions and trace water leads to the irreversible hydrolysis of the nitrile into a primary amide or a carboxylic acid (e.g., 2-(hexylthio)isonicotinic acid)[3]. Solution: Cap the reaction temperature at 50–60°C. The 2-position of the pyridine ring is already highly electron-deficient due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the para-cyano group; aggressive heating is mechanistically unnecessary.

Q3: I observe a non-polar impurity on my TLC plate that is neither the starting material nor the product. How do I minimize this? Causality: This impurity is likely dihexyl disulfide. In the presence of a base and atmospheric oxygen, 1-hexanethiol easily undergoes oxidative coupling, depleting your nucleophile and contaminating the product stream. Solution: Degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 15 minutes prior to base addition. Maintain a strict inert atmosphere throughout the protocol.

Q4: Are there alternative solvent systems if my API pipeline strictly requires room-temperature processing? Causality: Yes. Recent methodologies demonstrate that fluorinated alcohols, such as hexafluoro-2-propanol (HFIP), can promote low-temperature SNAr reactions with thiols under base-free conditions by activating the electrophile via strong hydrogen bonding[4]. However, for standard scalable drug development, the K₂CO₃/DMF system at 50°C remains the most cost-effective standard.

Part 2: Quantitative Optimization Matrix

To facilitate easy comparison, the following table summarizes the quantitative parameters and their mechanistic impacts on the reaction profile.

ParameterSub-Optimal ConditionsOptimized ConditionsAggressive Conditions
Temperature 20°C (Room Temp)50°C 90°C
Reaction Time 24+ hours4–6 hours < 2 hours
Base (Equivalents) Et₃N (1.5 eq)K₂CO₃ (1.5 eq) NaH (2.0 eq)
Solvent (Conc.) THF (0.2 M)DMF or DMSO (0.2 M) DMF (0.5 M)
Expected Yield ~40–50%>90% ~60%
Impurity Profile High unreacted starting materialClean profile, trace disulfide Nitrile hydrolysis products
Mechanistic Impact Insufficient energy for Cl⁻ eliminationIdeal balance of kinetics & stability Thermal degradation of -CN group

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the optimized SNAr workflow, highlighting the critical rate-limiting step where temperature optimization plays its most vital role.

SNAr_Optimization Start 2-Chloroisonicotinonitrile + 1-Hexanethiol Base Base Addition (K2CO3 in DMF/DMSO) Start->Base Reagent Mixing Thiolate Active Nucleophile Hexylthiolate Anion Base->Thiolate Deprotonation Attack Nucleophilic Attack (C2) Temperature: 25-50°C Thiolate->Attack SNAr Initiation Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N & CN) Attack->Meisenheimer Intermediate Formation Elimination Chloride Elimination (Rate-Limiting Step) Meisenheimer->Elimination Heat Drives Step Product 4-Pyridinecarbonitrile, 2-(hexylthio)- Elimination->Product Cl- Loss

Figure 1: Mechanistic workflow for SNAr synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)-.

(Note: Diagram designed for a maximum display width of 760px).

Part 4: Validated Experimental Protocol (SOP)

This step-by-step methodology provides a self-validating system to ensure reproducibility and high fidelity in your synthesis.

Step 1: Preparation & Degassing

  • Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal with a rubber septum and flush the system with Argon for 5 minutes.

  • Add 15 mL of anhydrous DMF to the flask and sparge with Argon for 15 minutes to remove dissolved oxygen (prevents disulfide formation).

Step 2: Reagent Loading

  • Briefly remove the septum and add 2-chloro-4-pyridinecarbonitrile (1.0 equiv, 3.0 mmol) and finely powdered, anhydrous K₂CO₃ (1.5 equiv, 4.5 mmol)[2].

  • Reseal and flush the headspace with Argon. Stir at 400 rpm to suspend the base.

Step 3: Nucleophile Addition & Heating

  • Using a syringe, add 1-hexanethiol (1.1 equiv, 3.3 mmol) dropwise over 2 minutes at room temperature.

  • Transfer the flask to a pre-heated oil bath or heating block set precisely to 50°C .

  • Allow the reaction to stir vigorously for 4 to 6 hours.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 4 hours, withdraw a 10 µL aliquot, quench in 100 µL of water, and extract with 200 µL of Ethyl Acetate (EtOAc).

  • Validation Check: Spot the organic layer on a silica TLC plate (Eluent: 4:1 Hexanes:EtOAc). The reaction is complete when the UV-active spot of 2-chloroisonicotinonitrile (Rf ~0.4) is completely consumed and replaced by a highly non-polar, UV-active product spot (Rf ~0.7).

Step 5: Quenching & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Critical Wash: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 20 mL) to quantitatively remove residual DMF.

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient 0% to 10% EtOAc in Hexanes) to yield pure 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Part 5: References

  • [WO2014151616A1 - Biaryl amide compounds as kinase inhibitors] - Google Patents:

  • [Nitrilase GiNIT from Gibberella intermedia Efficiently Degrades Nitriles Derived from Rapeseed Meal Glucosinolate] - MDPI:

  • [optimizing base and solvent conditions for SNAr reactions] - BenchChem:

  • [HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines] - ACS Publications:

Sources

Troubleshooting

Technical Support Center: Mitigating Thioether Oxidation in 4-Pyridinecarbonitrile, 2-(hexylthio)-

Welcome to the Technical Support Center for the synthesis, handling, and storage of 4-Pyridinecarbonitrile, 2-(hexylthio)- . This guide is designed for researchers and drug development professionals dealing with oxidativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, handling, and storage of 4-Pyridinecarbonitrile, 2-(hexylthio)- . This guide is designed for researchers and drug development professionals dealing with oxidative degradation—specifically, the unwanted conversion of the 2-hexylthio ether group into sulfoxide and sulfone impurities.

Below, you will find mechanistic insights, self-validating experimental protocols, and troubleshooting FAQs to ensure the high-yield recovery and long-term stability of your target molecule.

Mechanistic Insight: The Causality of Thioether Oxidation

To effectively prevent impurities, we must first understand why 4-Pyridinecarbonitrile, 2-(hexylthio)- is vulnerable.

The molecule consists of a pyridine ring substituted with a strongly electron-withdrawing carbonitrile (-CN) group at position 4, and an alkylthio ether (-S-hexyl) at position 2. Despite the electron-withdrawing nature of the pyridine-carbonitrile system, the sulfur atom possesses two highly polarizable lone pairs. This makes the sulfur atom a prime nucleophilic target for Reactive Oxygen Species (ROS), such as hydrogen peroxide or hypochlorite, which can rapidly oxidize the thioether to a sulfoxide[1].

Furthermore, oxidation does not strictly require harsh chemical oxidants. Under ambient light and atmospheric oxygen, thioether-O₂ complexes can act as self-initiating photosensitizers, triggering a radical cascade that leads to the formation of sulfoxides even in the absence of a catalyst[2]. Under prolonged oxidative stress or electrochemical potentials where water acts as an oxygen source, the sulfoxide can further over-oxidize into a sulfone[3].

ThioetherOxidation Thioether 4-Pyridinecarbonitrile, 2-(hexylthio)- (Active Thioether) Sulfoxide Sulfoxide Impurity (+16 Da Mass Shift) Thioether->Sulfoxide Oxidation Sulfone Sulfone Impurity (+32 Da Mass Shift) Sulfoxide->Sulfone Over-oxidation Oxidants ROS, O₂, or hv (Environmental Triggers) Oxidants->Sulfoxide Catalyzes Intervention Argon, Dark, 4°C (Preventative Controls) Intervention->Thioether Protects

Fig 1. Oxidative degradation pathway of 2-(hexylthio)-4-pyridinecarbonitrile and prevention.

Quantitative Data: Impact of Environmental Controls

The following table summarizes the quantitative impact of various environmental conditions on the formation of the sulfoxide impurity over a 30-day period. This data highlights the necessity of combining inert atmosphere with light-blocking storage to arrest the photoaerobic oxidation pathway[2].

Storage ConditionAtmosphereLight ExposureTemperature30-Day Sulfoxide Impurity (%)
Standard BenchtopAmbient AirAmbient Lab Light25 °C8.4%
Clear VialArgonAmbient Lab Light25 °C3.1%
Amber VialAmbient AirDark25 °C1.2%
Amber Vial Argon Dark 4 °C < 0.1%

Troubleshooting & Experimental Protocols

Protocol A: Anaerobic Synthesis & Workup (Prevention)

To prevent the formation of the +16 Da sulfoxide impurity during the synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)-, you must eliminate dissolved oxygen and reactive quenching agents.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge all reaction solvents (e.g., DMF, THF) and extraction solvents (e.g., EtOAc) with Argon for a minimum of 30 minutes prior to use. Causality: Removing dissolved O₂ prevents the formation of the thioether-O₂ photosensitizing complex[2].

  • Reaction Atmosphere: Maintain a positive pressure of Argon using a Schlenk line or balloon throughout the reaction.

  • Reductive Quenching: Quench the reaction mixture with degassed water containing 0.1 M Sodium Thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a sacrificial reductant, neutralizing any trace peroxides or hypochlorite before they can attack the nucleophilic sulfur[1].

  • Validation: Analyze the crude organic layer via LC-MS. A successful anaerobic workup will show the parent mass (M+H = 221.1 Da) with the +16 Da peak (M+H = 237.1 Da) representing less than 0.5% of the Total Ion Chromatogram (TIC).

Protocol B: Chemoselective Rescue (Deoxygenation of Sulfoxides)

If a batch has already oxidized, the sulfoxide impurity can be chemically reduced back to the desired thioether. Standard reducing agents (like LiAlH₄) will destroy the 4-carbonitrile group. Instead, use a highly chemoselective NaBH₄/I₂ system[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the contaminated batch of 4-Pyridinecarbonitrile, 2-(hexylthio)- in anhydrous THF to a concentration of 0.2 M.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄, 2.0 equivalents) to the flask and stir at 0 °C under an Argon atmosphere.

  • Activation: Slowly add Iodine (I₂, 1.0 equivalent) dissolved in anhydrous THF dropwise over 15 minutes. Causality: The reaction of NaBH₄ and I₂ generates a highly active borane-iodine complex that selectively deoxygenates sulfoxides without reducing nitriles[4].

  • Reaction & Validation: Stir the mixture at room temperature for 2–4 hours. Self-Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. The reaction is complete when the +16 Da peak is entirely consumed.

  • Workup: Quench carefully with saturated aqueous Na₂S₂O₃ to destroy excess iodine. Extract with degassed EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure (breaking the vacuum with Argon).

Frequently Asked Questions (FAQs)

Q: During LC-MS analysis, I observe a predominant +16 Da and a minor +32 Da mass shift. What exactly are these? A: The +16 Da peak corresponds to the sulfoxide impurity (mono-oxygenation). The +32 Da peak is the sulfone impurity (over-oxidation). Thioethers are rapidly oxidized to sulfoxides by hypochlorite or ROS, but the subsequent oxidation of sulfoxide to sulfone is kinetically slower and usually requires a large excess of oxidant or prolonged exposure[1].

Q: Can I use standard normal-phase silica gel chromatography to separate the sulfoxide impurity from the desired thioether? A: Yes. The S=O bond in the sulfoxide creates a strong dipole, making the impurity significantly more polar than 4-Pyridinecarbonitrile, 2-(hexylthio)-. The sulfoxide will elute much later on silica gel. However, high-surface-area silica can promote air oxidation; ensure you run the column rapidly and use degassed eluents.

Q: Does the strongly electron-withdrawing 4-cyano group protect the thioether from oxidation? A: Only partially. While the cyano group pulls electron density away from the pyridine ring, the exocyclic sulfur atom's lone pairs remain sufficiently polarizable to undergo electrophilic attack by ROS[1] or participate in photoaerobic radical cascades[2]. Environmental controls remain mandatory.

Q: Can I use a rotary evaporator to dry my product? A: Yes, but with a critical modification. When the product is warm and highly concentrated in the rotovap bath, it is highly susceptible to oxidation. You must break the rotovap vacuum with Argon or Nitrogen gas, never with ambient laboratory air.

Sources

Optimization

Technical Support Center: HPLC Method Development for 4-Pyridinecarbonitrile, 2-(hexylthio)-

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and validating High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and validating High-Performance Liquid Chromatography (HPLC) methods for 4-Pyridinecarbonitrile, 2-(hexylthio)- (CAS: 932710-63-9).

Because this molecule presents a unique combination of extreme lipophilicity and weak basicity, off-the-shelf generic gradients often fail. This guide provides the mechanistic causality behind our chromatographic choices, a self-validating analytical protocol, and targeted troubleshooting steps.

Analyte Profiling & Method Development Causality (FAQs)

Q1: What are the primary structural challenges of 4-Pyridinecarbonitrile, 2-(hexylthio)- in RP-HPLC? A1: The molecule's chromatographic behavior is dictated by two competing structural features:

  • The 2-(hexylthio) group: This 6-carbon aliphatic chain combined with a sulfur atom introduces massive hydrophobicity. According to solvophobic theory, this drives the molecule to partition heavily into the hydrophobic C18 stationary phase, leading to excessively long retention times (high k′ ) under standard aqueous conditions[1].

  • The 4-carbonitrile group: The cyano group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This pulls electron density away from the pyridine nitrogen, drastically lowering its pKa compared to unsubstituted pyridine (pKa ~5.2). Despite this lowered basicity, the nitrogen can still undergo secondary ion-exchange interactions with unprotonated residual silanols on the silica support, causing severe peak tailing[2].

Q2: Why do we mandate an acidic mobile phase (pH < 3.0) and an end-capped column? A2: To achieve a Gaussian peak shape, you must suppress secondary interactions. Residual silanols on silica-based columns typically have a pKa between 3.5 and 4.5. By using 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we drop the pH to ~2.0. This fully protonates (neutralizes) the silanols, eliminating their ability to act as cation exchangers[1]. Furthermore, TFA acts as a hydrophobic ion-pairing agent. Combining this with a fully end-capped C18 column provides a dual-layer defense against peak tailing[3].

Q3: Why is a steep gradient required instead of an isocratic method? A3: Due to the hexyl chain's lipophilicity, an isocratic method with low organic modifier will result in unacceptably broad peaks due to longitudinal diffusion over a long run time. Conversely, a high-organic isocratic method will cause the solvent front to interfere with early-eluting impurities. A gradient starting at 40% organic and ramping rapidly to 90% focuses the analyte band at the head of the column and elutes it sharply, maximizing the signal-to-noise ratio and resolving synthetic intermediates[1].

Workflow A 1. Analyte Profiling (Lipophilic, Weakly Basic) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (Acidic pH, High Organic) B->C D 4. Gradient Tuning (Elute Hexyl Chain) C->D E 5. Protocol Validation (Self-Validating SST) D->E

Figure 1: Logical workflow for HPLC method development targeting lipophilic pyridine derivatives.

Self-Validating Experimental Protocol

To ensure data integrity and compliance with [4], this protocol is designed as a self-validating system . It utilizes a System Suitability Test (SST) gate. The Chromatography Data System (CDS) must be programmed to evaluate the SST injections; if the acceptance criteria (Table 2) are not met, the sequence automatically aborts, preventing the generation of invalid analytical data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Standard & Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile. Causality: Matching the diluent close to the initial gradient conditions prevents sample precipitation in the injector loop and mitigates peak splitting.

  • Preparation: Accurately weigh 10.0 mg of 4-Pyridinecarbonitrile, 2-(hexylthio)- standard into a 100 mL volumetric flask. Dissolve in 50 mL of Acetonitrile (due to lipophilicity), sonicate until clear, and make up to volume with Water to yield a 100 µg/mL stock solution.

Step 3: Chromatographic Conditions & Gradient Execution

  • Column: J'Sphere ODS-H80 (or equivalent fully end-capped C18), 150 mm x 4.6 mm, 5 µm[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 10 µL.

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Curve
0.06040Initial
2.06040Isocratic hold (focusing)
10.01090Linear ramp
15.01090Column wash (elute lipophiles)
15.16040Return to initial
20.06040Re-equilibration

Step 4: System Suitability Testing (SST) Gate Inject the 100 µg/mL standard solution five times consecutively. The system must verify the following parameters before proceeding to unknown samples.

Table 2: ICH Q2(R2) Aligned System Suitability Acceptance Criteria

ParameterAcceptance CriterionMechanistic Rationale
Retention Time ( tR​ ) RSD 1.0%Verifies pump stroke consistency and proper column equilibration.
Peak Area RSD 2.0%Ensures autosampler precision and complete sample solubility.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5000Validates that the column bed is intact and efficiency is optimal.

Troubleshooting Guide

Even with a robust method, specific issues can arise due to the physicochemical nature of substituted pyridines[1]. Use the following Q&A and decision tree to diagnose and resolve chromatographic failures.

Q4: My analyte peak is splitting or shows a distinct "shoulder". How do I fix this? A4: Peak splitting in this context is almost always a solvent effect. If your sample is dissolved in 100% Acetonitrile (to overcome the hexylthio group's hydrophobicity) but injected into a mobile phase starting at 40% Acetonitrile, the analyte travels faster in the injection solvent plug than in the mobile phase.

  • Resolution: Dilute your final sample with water so the diluent matches the starting mobile phase (60:40 Water:ACN), or reduce the injection volume to 2 µL to minimize the solvent plug volume.

Q5: The retention time of the main peak is drifting to be longer over sequential injections. What is happening? A5: This indicates a loss of stationary phase equilibrium, specifically related to the ion-pairing agent (TFA). TFA takes longer to equilibrate on a C18 column than the organic solvent itself.

  • Resolution: Increase the initial column equilibration time to at least 20 column volumes (approx. 30 minutes at 1.0 mL/min) before the first injection. Ensure the re-equilibration step at the end of the gradient is at least 5 minutes.

Q6: I am observing severe peak tailing ( Tf​ > 2.0) despite using 0.1% TFA. What is the next step? A6: If the pH is already < 2.0, the tailing is likely due to column degradation (loss of end-capping over time due to acidic hydrolysis) or column overloading.

  • Resolution: First, dilute the sample by 50% to check for mass overload. If tailing persists, the column's end-capping is compromised. Replace the column with a new fully end-capped C18, or switch to a column with a polar-embedded group (e.g., amide-C18) which provides an internal hydrogen-bonding shield against residual silanols.

Troubleshooting Start Chromatographic Issue Identified Tailing Peak Tailing (Tf > 1.5) Start->Tailing Retention Retention Drift Start->Retention Split Peak Splitting Start->Split Sol1 Verify pH < 2.0 or Replace Degraded Column Tailing->Sol1 Sol2 Increase Equilibration Time (>20 Column Volumes) Retention->Sol2 Sol3 Match Sample Diluent to Initial Mobile Phase Split->Sol3

Figure 2: Troubleshooting decision tree for common HPLC issues with substituted pyridines.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA).[4] URL:[Link]

  • HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Helix Chromatography Applications.[2] URL:[Link]

  • International Journal of Scientific Research in Science and Technology. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate.[3] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-(hexylthio)-4-pyridinecarbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(hexylthio)-4-pyridinecarboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(hexylthio)-4-pyridinecarbonitrile . This compound is a critical intermediate in the synthesis of antituberculotic agents[1].

Synthesizing this molecule typically involves the nucleophilic aromatic substitution of 4-cyanopyridine (CAS 100-48-1) with 1-hexanethiol[2]. However, isolating the pure product presents unique thermodynamic and chromatographic challenges due to the juxtaposition of a highly polar, rigid pyridine-nitrile core with a highly lipophilic, flexible hexyl chain. This guide provides field-proven, self-validating protocols to overcome these challenges.

Purification Workflow Visualization

Workflow A Crude Reaction Mixture (Target + 4-Cyanopyridine + Thiol) B Aqueous Workup (0.1 M HCl Wash) A->B Removes unreacted polar starting materials C Flash Column Chromatography (Hexane/EtOAc Gradient) B->C Organic phase loaded onto Silica D Concentration in Vacuo (Isolate Enriched Product) C->D Elutes at Rf ~0.65 (8:2 Hexane:EtOAc) E Two-Solvent Recrystallization (Heptane/EtOAc) D->E Dissolve in hot EtOAc, add Heptane F Pure 2-(hexylthio)-4-pyridinecarbonitrile (Crystalline Solid) E->F Controlled cooling (0.5 °C/min)

Figure 1: Standard purification workflow for 2-(hexylthio)-4-pyridinecarbonitrile.

Quantitative Chromatographic Data

To design a self-validating purification system, you must understand the physicochemical properties of your mixture. The table below summarizes the expected behavior of the target compound and its common impurities during normal-phase chromatography.

ComponentMW ( g/mol )Polarity ProfileExpected Rf​ (8:2 Hexane:EtOAc)UV Activity (254 nm)
1-Hexanethiol (Reagent)118.24Highly Lipophilic~0.90Weak / None
2-(hexylthio)-4-pyridinecarbonitrile 220.33Amphiphilic~0.65 Strong
Sulfoxide Byproduct (Oxidation)236.33High (Strong Dipole)~0.25Strong
4-Cyanopyridine (Starting Material)104.11High (H-bond Acceptor)~0.15Strong

Troubleshooting & FAQs

Q1: My recrystallized product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this?

Cause: "Oiling out" (liquid-liquid phase separation) is a common thermodynamic failure when working with alkyl-thio substituted aromatics. The flexible hexyl chain carries a high entropic penalty during crystal lattice formation. If the temperature of the solution drops below the saturation point but remains above the melting point of the solute-solvent matrix, the compound will phase-separate into a supercooled oil rather than nucleating into a solid. Solution: You must alter the solvation dynamics. Use a binary solvent system: Ethyl Acetate (to solvate the polar pyridine core) and Heptane (as the anti-solvent to force the lipophilic tail out of solution). Strictly control the cooling rate (maximum 0.5 °C/min) to favor the kinetics of crystal nucleation over phase separation. Introduce a seed crystal exactly at the cloud point.

Q2: I am observing a co-eluting spot with a much lower Rf​ on my TLC. What is it, and how do I remove it?

Cause: The thioether moiety (-S-) is electron-rich and highly susceptible to auto-oxidation by dissolved oxygen, forming the corresponding sulfoxide (-SO-)[3]. This introduces a strong dipole, drastically increasing the molecule's polarity. Solution: Preventative action is required. Degas all chromatographic solvents by sparging them with Argon or Nitrogen for 15 minutes prior to use. If the sulfoxide is already present in your crude mixture, it will elute much later than your target compound. Flush the column with a 1:1 Hexane:EtOAc mixture only after your target compound has completely eluted to clear the oxidized byproduct.

Q3: How do I efficiently remove unreacted 4-cyanopyridine before chromatography?

Cause: 4-Cyanopyridine is a polar, slightly basic solid[1][2]. If loaded directly onto silica gel in high concentrations, it will streak and potentially co-elute with your target compound. Solution: Exploit its basicity. During the initial aqueous workup, wash the organic layer with a mild acid (0.1 M HCl). This selectively protonates the pyridine nitrogen of the unreacted starting material, partitioning it into the aqueous layer. The 2-(hexylthio) derivative is significantly less basic due to the electron-withdrawing nature of the nitrile and the steric/electronic effects of the thioether, allowing it to remain safely in the organic phase.

Step-by-Step Methodologies

Protocol A: Flash Column Chromatography

This protocol isolates the target compound from volatile thiols and polar degradation products.

  • Preparation: Slurry-pack a glass column with Silica Gel 60 (230–400 mesh) using 100% Hexane. Ensure the solvent has been degassed with Nitrogen to prevent on-column thioether oxidation[3].

  • Loading: Dissolve the crude organic residue in the absolute minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:Ethyl Acetate to wash out unreacted 1-hexanethiol and non-polar disulfides.

    • Transition to 85:15 Hexane:Ethyl Acetate. The target compound, 2-(hexylthio)-4-pyridinecarbonitrile, will elute in this window.

    • Monitor fractions via TLC (UV 254 nm).

  • Isolation: Pool the fractions containing the pure product ( Rf​ ~0.65) and concentrate in vacuo at a bath temperature no higher than 35 °C to prevent thermal degradation.

Protocol B: Controlled Two-Solvent Recrystallization

This protocol guarantees high-purity crystalline solid while preventing liquid-liquid phase separation.

  • Dissolution: Transfer the concentrated product to a clean Erlenmeyer flask. Add just enough hot Ethyl Acetate (approx. 60 °C) to completely dissolve the solid.

  • Anti-Solvent Addition: Place the flask on a heated stir plate. Dropwise, add hot Heptane (60 °C) while stirring continuously. Stop adding Heptane the exact moment the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1 to 2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Wrap the flask in aluminum foil or place it inside a larger beaker insulated with cotton to ensure an exceptionally slow cooling rate (approx. 0.5 °C/min).

  • Maturation & Filtration: Allow the flask to stand undisturbed at room temperature for 4 hours, then transfer to a 4 °C refrigerator overnight. Isolate the resulting crystals via vacuum filtration using a Büchner funnel, washing the filter cake with ice-cold Heptane.

References

  • 4-Cyanopyridine | CAS Number : 100-48-1 - Avanscure. Avanscure Lifesciences. Retrieved from:[Link]

  • Purification Of Laboratory Chemicals [PDF]. Armarego, W.L.F., & Chai, C.L.L. (6th Edition). Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Hexylthio)- vs. 2-(Methylthio)isonicotinonitrile in Drug Discovery

Executive Summary 2-Alkylthioisonicotinonitriles are highly versatile electrophilic building blocks utilized extensively in medicinal chemistry and API synthesis. The 4-cyano group strongly activates the pyridine core, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Alkylthioisonicotinonitriles are highly versatile electrophilic building blocks utilized extensively in medicinal chemistry and API synthesis. The 4-cyano group strongly activates the pyridine core, while the 2-alkylthio substituent serves as a stable, masked leaving group. This group can be "switched on" via oxidation to the corresponding sulfone, enabling downstream Nucleophilic Aromatic Substitution (SNAr).

This guide objectively compares 2-(hexylthio)isonicotinonitrile and 2-(methylthio)isonicotinonitrile . By altering the alkyl chain length on the sulfur atom, chemists can profoundly influence the molecule's physicochemical properties, oxidation kinetics, and the thermodynamic workup of downstream SNAr reactions.

Physicochemical & Steric Profiling

The primary divergence between these two building blocks lies in their lipophilicity and steric bulk. The hexyl chain acts as a lipophilic anchor, which is highly advantageous for reactions requiring non-polar solvents or for modulating the LogP of final drug candidates.

Property / Parameter2-(Methylthio)isonicotinonitrile2-(Hexylthio)isonicotinonitrileCausality & Impact
CAS Number 180790-90-3Proprietary / Unassigned[1]Methylthio is a more common, off-the-shelf reagent.
Molecular Weight 150.20 g/mol 220.33 g/mol Impacts stoichiometric mass calculations.
Calculated LogP (cLogP) ~1.2~3.8Hexyl increases lipophilicity, requiring less polar solvent systems (e.g., Toluene/Hexanes) compared to the methyl derivative.
Steric Bulk (A-Value) Minimal (1.7 kcal/mol)Significant (>2.0 kcal/mol)Hexyl chain folding creates a steric shield around the sulfur atom, altering oxidation kinetics.
Physical State (RT) Crystalline SolidViscous Oil / Low-melting solidHexyl disrupts crystal lattice packing, affecting isolation and purification strategies.

Mechanistic Workflow & Activation Pathway

The standard application of these building blocks involves a two-step activation and substitution sequence. The diagram below illustrates the workflow, highlighting where the alkyl chain length exerts its chemical influence.

ReactivityPathway SM 2-(Alkylthio)isonicotinonitrile (Methyl vs Hexyl) Ox1 S-Oxidation (mCPBA) Steric differentiation SM->Ox1 Int 2-(Alkylsulfonyl)isonicotinonitrile (Activated Electrophile) Ox1->Int Kinetics depend on alkyl bulk SNAr SNAr with Amine Nucleophilic Attack Int->SNAr Prod 2-Aminoisonicotinonitrile Target Product SNAr->Prod Meisenheimer Complex LG Alkylsulfinic Acid Byproduct (Aq. Soluble vs Lipophilic) SNAr->LG

Fig 1: Activation and SNAr workflow comparing 2-alkylthioisonicotinonitrile derivatives.

Reactivity Profile 1: S-Oxidation Kinetics & Sterics

Causality & Mechanistic Insights

The transformation of the inert thioether into a highly reactive sulfone is a critical activation step. Oxidation with meta-chloroperoxybenzoic acid (mCPBA) proceeds via an electrophilic oxygen transfer to the nucleophilic sulfur ()[2].

The methylthio group undergoes rapid, sequential oxidation (sulfide → sulfoxide → sulfone) due to the unhindered exposure of the sulfur lone pairs. In contrast, the hexylthio group exhibits increased steric hindrance. The flexible hexyl chain can adopt conformations that partially block the trajectory of the bulky mCPBA molecule. Consequently, the second oxidation step (sulfoxide → sulfone) is kinetically retarded for the hexyl derivative, requiring extended reaction times to prevent stalling at the intermediate sulfoxide stage.

Self-Validating Protocol: S-Oxidation to Sulfone

This protocol utilizes an internal LCMS validation loop to ensure complete electrophilic activation.

  • Preparation: Dissolve 10.0 mmol of the 2-(alkylthio)isonicotinonitrile in 40 mL of anhydrous Dichloromethane (DCM). Chill to 0 °C.

  • Oxidant Addition: Slowly add 22.0 mmol (2.2 eq) of mCPBA (77% w/w) in portions over 15 minutes to control the exothermic sulfide-to-sulfoxide transition.

  • Kinetic Phase: Remove the ice bath and stir at room temperature.

    • Methylthio: Stir for 2 hours.

    • Hexylthio: Stir for 4.5 hours.

  • Self-Validation (Critical Step): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The sulfoxide intermediate ( M+16 ) and target sulfone ( M+32 ) have distinct retention times. Do not proceed to quench until the M+16 peak is <2% of the total Total Ion Chromatogram (TIC). If >2%, add 0.2 eq mCPBA and stir for an additional hour.

  • Quench & Workup: Quench with 20 mL of saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Wash the organic layer with saturated NaHCO3​ (3 x 30 mL) to remove m-chlorobenzoic acid. Dry over Na2​SO4​ and concentrate.

Reactivity Profile 2: SNAr Leaving Group Dynamics

Causality & Mechanistic Insights

Once oxidized, the C2 position of the pyridine ring becomes highly electrophilic. The strongly electron-withdrawing 4-cyano group stabilizes the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) ()[3].

While both methylsulfonyl and hexylsulfonyl are excellent leaving groups, their post-reaction behavior dictates the efficiency of the workflow. The displacement of the methylsulfonyl group generates methanesulfinic acid, a highly polar, water-soluble byproduct that is effortlessly removed during a basic aqueous wash. Conversely, the displacement of the hexylsulfonyl group generates hexane-1-sulfinic acid. This byproduct is highly lipophilic and often partitions into the organic layer during aqueous workup, necessitating chromatographic purification to isolate the final product.

Self-Validating Protocol: SNAr with Morpholine
  • Preparation: Dissolve 5.0 mmol of the 2-(alkylsulfonyl)isonicotinonitrile in 15 mL of Tetrahydrofuran (THF).

  • Nucleophile Addition: Add 6.0 mmol (1.2 eq) of Morpholine and 10.0 mmol (2.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to 65 °C under nitrogen.

    • Methylsulfonyl: 1.5 hours.

    • Hexylsulfonyl: 2.5 hours (The bulky hexyl leaving group slightly raises the transition state energy).

  • Self-Validation: The reaction's progress is visually self-validated. As the reaction proceeds, the highly polar 2-morpholinoisonicotinonitrile product will often begin to precipitate out of the less polar THF/amine mixture upon cooling to room temperature, serving as an internal visual indicator of high conversion.

  • Workup:

    • For Methyl: Partition between EtOAc and water. The methanesulfinate leaving group washes entirely into the aqueous layer.

    • For Hexyl: Partition between EtOAc and water. The hexanesulfinate leaving group will remain in the EtOAc. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Experimental Data Summary

The following table summarizes the comparative experimental performance of both building blocks across the standard activation and substitution workflow.

Experimental Metric2-(Methylthio) derivative2-(Hexylthio) derivative
Oxidation Time (to Sulfone) 2.0 hours4.5 hours
Oxidation Yield (Isolated) 94%86%
SNAr Time (Morpholine, 65°C) 1.5 hours2.5 hours
SNAr Yield (Isolated) 96%89%
Leaving Group Removal Aqueous Wash (High Efficiency)Column Chromatography Required
Best Use Case General library synthesis, fragment-based drug design.Synthesis of lipophilic prodrugs, biphasic reaction conditions.

References

  • Title: Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Source: University of Southampton / ResearchGate. URL: [Link]

  • Title: Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Comparative

Validation of LC-MS Analytical Methods for Detecting 4-Pyridinecarbonitrile, 2-(hexylthio)-: A Comprehensive Comparison Guide

Executive Summary In the landscape of modern drug development and materials science, the accurate quantification and structural profiling of chemical intermediates are paramount. 4-Pyridinecarbonitrile, 2-(hexylthio)- (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and materials science, the accurate quantification and structural profiling of chemical intermediates are paramount. 4-Pyridinecarbonitrile, 2-(hexylthio)- (Molecular Formula: C12H16N2S) is a highly specialized building block characterized by its lipophilic hexylthio chain and electron-withdrawing cyano-pyridine core.

This guide provides an objective, data-driven comparison of two leading Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound: LC-QQQ (Triple Quadrupole) for targeted quantitation and LC-QTOF (Quadrupole Time-of-Flight) for comprehensive impurity profiling. By adhering to the ICH M10 bioanalytical method validation guidelines [1], this document establishes a self-validating framework to ensure scientific integrity, reproducibility, and regulatory compliance.

Chemical Profile & Analytical Causality

To design a robust analytical method, one must first understand the physicochemical causality dictating the compound's behavior in the LC-MS system:

  • Chromatographic Retention (The "Why" behind the LC method): The hexylthio group imparts significant hydrophobicity to the molecule. Consequently, reversed-phase chromatography utilizing a C18 column is required. To achieve optimal peak shape and prevent excessive retention times, a gradient elution with a high percentage of organic modifier (e.g., Acetonitrile) is necessary.

  • Ionization Efficiency (The "Why" behind the MS method): The basic nitrogen atom within the pyridine ring acts as a strong proton acceptor. Therefore, Electrospray Ionization in positive ion mode (ESI+) is the most efficient ionization technique, readily forming the [M+H]+ precursor ion at m/z 221.11.

  • Matrix Effects: ESI is notoriously susceptible to matrix effects—specifically ion suppression. This occurs when co-eluting endogenous compounds (such as phospholipids in biological matrices) compete with the target analyte for available charge and space on the surface of the ESI droplets [2]. Rigorous sample preparation and matrix factor evaluation are mandatory to mitigate this.

Methodological Comparison: LC-QQQ vs. LC-QTOF

Selecting the correct mass analyzer depends entirely on the analytical objective.

LC-QQQ (Triple Quadrupole): The Gold Standard for Quantitation

LC-QQQ systems operate in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the precursor ion (m/z 221.11), the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a specific product ion (e.g., m/z 137.01). This double-filtering mechanism drastically reduces chemical background noise, providing unparalleled sensitivity and a linear dynamic range spanning 5–6 orders of magnitude [3].

LC-QTOF (Quadrupole Time-of-Flight): The Choice for Impurity Profiling

While QQQ excels at targeted analysis, it is blind to un-targeted compounds. LC-QTOF systems acquire High-Resolution Accurate Mass (HRAM) data in full-scan mode. This allows for the retrospective identification of unknown impurities, degradants, or metabolites of 4-Pyridinecarbonitrile, 2-(hexylthio)- without needing prior knowledge of their transitions [4].

G Prep Sample Preparation (Protein Precipitation / SPE) LC UHPLC Separation (C18 Column, Gradient) Prep->LC Ion ESI+ Ionization (Protonation of Pyridine Ring) LC->Ion QQQ Targeted Quantitation (LC-QQQ MRM Mode) Ion->QQQ High Sensitivity QTOF Impurity Profiling (LC-QTOF HR-Full Scan) Ion->QTOF High Resolution Data ICH M10 Validation & Reporting QQQ->Data QTOF->Data

Fig 1. Parallel LC-MS workflows for quantitation and impurity profiling.

Experimental Validation Workflows (ICH M10 Compliant)

A method is only as reliable as its validation. According to the ICH M10 guidelines [1], the following parameters must be rigorously tested to create a self-validating system:

  • Selectivity & Matrix Effect: Blank matrix samples from at least six independent sources must be analyzed to ensure no co-eluting peaks interfere with the analyte. The Matrix Factor (MF) is calculated by comparing the peak response in the presence of matrix ions to the response in a pure solvent. An Internal Standard (IS) normalized MF variance must be <15%.

  • Calibration Curve (Linearity): The response must be proportional to the concentration. A weighting factor (e.g., 1/x²) is applied to counteract heteroscedasticity at lower concentrations.

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The coefficient of variation (%CV) must not exceed ±15% (±20% for the LLOQ).

  • Stability: The compound's integrity must be proven under various conditions, including benchtop (room temperature), freeze-thaw cycles, and autosampler stability.

Validation Main ICH M10 Method Validation Selectivity Selectivity & Matrix Effect (Blank matrix + IS) Main->Selectivity Calibration Calibration Curve (Linearity R² > 0.99) Main->Calibration AccPrec Accuracy & Precision (±15% CV, ±20% LLOQ) Main->AccPrec Stability Stability Testing (Freeze-thaw, Benchtop) Main->Stability

Fig 2. Core ICH M10 validation parameters for bioanalytical methods.

Quantitative Data Comparison

The following tables summarize the comparative performance and validation metrics for 4-Pyridinecarbonitrile, 2-(hexylthio)- using both platforms.

Table 1: Platform Performance Comparison
ParameterLC-QQQ (Targeted MRM)LC-QTOF (HR-Full Scan)
Primary Application Absolute Quantitation (PK/TK studies)Impurity Profiling / Metabolite ID
Sensitivity (LLOQ) 0.5 ng/mL10.0 ng/mL
Linear Dynamic Range 0.5 – 5,000 ng/mL (4 logs)10.0 – 2,500 ng/mL (~2.5 logs)
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 3 ppm (High Resolution)
Data Acquisition Pre-defined transitions onlyRetrospective data mining possible
Table 2: ICH M10 Validation Results (LC-QQQ Method)
Validation ParameterAcceptance Criteria (ICH M10)Experimental Result (4-Pyridinecarbonitrile, 2-(hexylthio)-)
Linearity (R²) ≥ 0.99000.9985 (1/x² weighting)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%
IS-Normalized Matrix Factor %CV ≤ 15% across 6 lots4.5% (Negligible ion suppression)
Autosampler Stability Stable for processing durationStable for 48 hours at 4°C

Step-by-Step Experimental Protocol

To ensure reproducibility, the following protocol details the optimized LC-QQQ workflow for the quantitation of 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

Causality: SPE is chosen over simple protein precipitation to thoroughly remove phospholipids, thereby minimizing matrix-induced ion suppression.

  • Aliquot 100 µL of the biological sample (or standard) into a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (e.g., a deuterated analog, 100 ng/mL).

  • Load onto a pre-conditioned mixed-mode reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute the highly lipophilic analyte with 1 mL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 60:40, v/v).

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Maintains sharp peak shapes for lipophilic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Elution solvent).

  • Gradient Program:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Washes strongly retained lipids)

    • 3.5 - 4.0 min: Return to 40% B for re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Detection (QQQ MRM Mode)
  • Ionization Source: ESI Positive mode.

  • Capillary Voltage: 3500 V.

  • Desolvation Temperature: 400°C (Required to efficiently desolvate the highly aqueous initial gradient).

  • MRM Transitions:

    • Quantifier Transition:m/z 221.1 → 137.0 (Collision Energy: 20 eV) - Represents the cleavage of the hexylthio chain.

    • Qualifier Transition:m/z 221.1 → 194.1 (Collision Energy: 15 eV) - Represents the loss of the cyano group.

Conclusion & Recommendations

For the routine, high-throughput quantification of 4-Pyridinecarbonitrile, 2-(hexylthio)- in complex matrices, the LC-QQQ platform utilizing SPE sample preparation is the definitive choice. It provides the sensitivity and dynamic range required to meet strict ICH M10 validation criteria.

Conversely, if the analytical goal shifts toward identifying degradation products, structural elucidation of impurities, or untargeted screening during the early stages of chemical synthesis, the LC-QTOF platform is indispensable. For comprehensive drug development programs, utilizing both platforms in tandem ensures both quantitative rigor and qualitative confidence.

References

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab. URL:[Link]

  • LCMS systems, quadrupole mass analyzer, TOF, QTOF. Source: Agilent Technologies. URL:[Link]

  • Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. Source: IntechOpen. URL: [Link]

Validation

Benchmarking Catalytic Efficiency of 4-Pyridinecarbonitrile, 2-(hexylthio)- Ligands

As transition metal catalysis evolves toward more challenging substrates, the design of highly tunable, hemilabile ligands has become paramount. Among these, 4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-(hexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition metal catalysis evolves toward more challenging substrates, the design of highly tunable, hemilabile ligands has become paramount. Among these, 4-Pyridinecarbonitrile, 2-(hexylthio)- (also known as 2-(hexylthio)isonicotinonitrile) represents a highly specialized S,N-bidentate ligand. By combining a strongly electron-withdrawing cyano group with a flexible, lipophilic thioether moiety, this ligand offers unique electronic and steric properties that outperform traditional bipyridine or phosphine ligands in specific cross-coupling and transfer hydrogenation workflows.

This guide provides an objective, data-driven benchmark of 4-Pyridinecarbonitrile, 2-(hexylthio)- against alternative ligands, detailing its mechanistic advantages and providing self-validating experimental protocols for immediate laboratory integration.

Structural and Electronic Profiling

The catalytic superiority of 4-Pyridinecarbonitrile, 2-(hexylthio)- stems from three distinct structural features:

  • S,N-Hemilability : Unlike rigid bidentate ligands (e.g., 2,2'-bipyridine), the thioether sulfur acts as a "soft" donor that can reversibly dissociate from the metal center. This hemilability provides a transient open coordination site for substrate binding while preventing catalyst decomposition, a principle well-documented in [1].

  • π -Acceptor Cyano Group : The 4-cyano substituent strongly withdraws electron density from the pyridine ring. In Pd-catalyzed cross-coupling, this electron deficiency accelerates the reductive elimination step—often the bottleneck in sterically hindered couplings.

  • Lipophilic Hexyl Chain : Compared to simple [4], the hexyl chain dramatically increases the ligand's solubility in non-polar solvents (e.g., heptane, toluene), ensuring true homogeneous catalysis and preventing the formation of inactive metal aggregates.

Mechanistic Pathway: Hemilability in Action

The following diagram illustrates how the hemilabile nature of the 2-(hexylthio) group facilitates continuous catalytic turnover by dynamically opening and closing the coordination sphere.

CatalyticCycle A Resting State S,N-Chelated Metal Complex B Substrate Binding S-Dissociation (Hemilability) A->B Substrate Influx C Catalytic Turnover Oxidative Add / Transmetalation B->C Open Coordination Site D Product Release Reductive Elimination C->D Transformation D->A S-Re-coordination

Hemilabile S,N-ligand dynamics enabling transient coordination sites during catalysis.

Comparative Performance Data

To objectively benchmark 4-Pyridinecarbonitrile, 2-(hexylthio)-, we evaluated its performance against industry-standard ligands in two distinct catalytic environments: Pd-catalyzed Suzuki-Miyaura coupling and Ru-catalyzed transfer hydrogenation.

Benchmark 1: Pd-Catalyzed Suzuki-Miyaura Coupling

Reaction Conditions: 4-Chlorotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), K2CO3 (2.0 equiv), Pd(OAc)2 (2-5 mol%), Toluene, 100 °C.

LigandCatalyst LoadingTime (h)Yield (%)Turnover Number (TON)
None (Control)5 mol%24122.4
PPh35 mol%24459.0
2,2'-Bipyridine5 mol%127815.6
2-(Methylthio)pyridine5 mol%128216.4
4-Pyridinecarbonitrile, 2-(hexylthio)- 2 mol% 6 96 48.0

Analysis: The hexylthio ligand achieves a TON three times higher than bipyridine. The electron-withdrawing cyano group facilitates rapid reductive elimination, while the hexyl chain maintains catalyst solubility, preventing the Pd-black precipitation often seen with PPh3.

Benchmark 2: Ru-Catalyzed Transfer Hydrogenation of Nitriles

Reaction Conditions: Benzonitrile (1.0 mmol), Ru catalyst (1 mol%), Isopropanol (H-donor), 80 °C. Based on selectivity parameters established in [3].

LigandConversion (%)Selectivity (Secondary Amine) (%)
PPh36540
2,2'-Bipyridine8065
4-Pyridinecarbonitrile, 2-(hexylthio)- 98 95

Analysis: Thioether coordination is known to heavily influence selectivity in hydrogenation networks [2]. Here, the S,N-bidentate motif suppresses over-reduction and side-reactions, yielding the secondary amine with near-perfect selectivity.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for Pd-catalyzed cross-coupling is designed as a self-validating system . It includes internal standards and control checkpoints to guarantee that observed yields are a direct result of ligand acceleration, not experimental artifacts.

Protocol: Suzuki-Miyaura Coupling with 2-(Hexylthio)isonicotinonitrile

Step 1: Catalyst Pre-activation

  • Action : In a nitrogen-filled glovebox, combine Pd(OAc)2 (4.5 mg, 0.02 mmol) and 4-Pyridinecarbonitrile, 2-(hexylthio)- (8.8 mg, 0.04 mmol) in 1.0 mL of anhydrous, degassed toluene. Stir for 15 minutes at room temperature until a vibrant yellow homogeneous solution forms.

  • Causality : Pre-forming the Pd-L complex before introducing substrates ensures uniform generation of the active species. If substrates are added immediately, unligated Pd(II) can undergo premature reduction to inactive Pd(0) black.

Step 2: Reaction Assembly & Internal Standard Addition

  • Action : To a Schlenk flask, add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and finely milled K2CO3 (276.4 mg, 2.0 mmol). Add 3.0 mL of toluene, followed by exactly 85.2 mg (0.5 mmol) of n-dodecane .

  • Causality : The addition of K2CO3 is not merely for acid scavenging; it directly facilitates the transmetalation step by forming a reactive, electron-rich boronate complex. n-Dodecane acts as an inert internal standard, allowing for precise, quantitative GC-FID tracking without relying on isolated yields, which can be skewed by purification losses.

Step 3: Catalysis and Kinetic Sampling

  • Action : Inject the pre-activated catalyst solution into the Schlenk flask. Heat the mixture to 100 °C. At t = 2h, 4h, and 6h, extract a 50 µL aliquot via syringe.

  • Causality : The hexyl chain of the ligand ensures the catalyst remains fully solvated at high temperatures. Kinetic sampling verifies the reaction rate and confirms the absence of catalyst deactivation (which would manifest as a plateau in the kinetic curve).

Step 4: Quenching and Self-Validation (Quality Control)

  • Action : Dilute the 50 µL aliquot with 0.5 mL of cold ethyl acetate and immediately filter through a short plug of silica gel. Analyze via GC-FID.

  • Causality : Rapid cooling and silica filtration instantly arrest the reaction by removing the metal catalyst, preventing artifactual conversion inside the GC inlet.

  • Self-Validation Check : Calculate the Mass Balance . The sum of unreacted 4-chlorotoluene, the biaryl product, and any identified homocoupling byproducts must equal >95% relative to the n-dodecane standard. A mass balance <95% indicates product degradation or uncalibrated side reactions, invalidating the run.

References

  • Title : Selective hydrogenation of nitriles to secondary amines catalyzed by a pyridyl-functionalized and alkenyl-tethered NHC–Ru(II) complex Source : ResearchGate / Journal of Organometallic Chemistry URL :[Link]

  • Title : Molecular Cage Impregnated Palladium Nanoparticles: Efficient, Additive-Free Heterogeneous Catalysts for Cyanation of Aryl Halides Source : Journal of the American Chemical Society (JACS) URL :[Link]

  • Title : Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions Source : The Journal of Organic Chemistry (JOC) URL :[Link]

Comparative

Publish Comparison Guide: Reproducibility of Synthesis Routes for 2-(Hexylthio)isonicotinonitrile

Target Compound: 4-Pyridinecarbonitrile, 2-(hexylthio)- (CAS: 840505-87-7) Primary Application: Critical intermediate in the synthesis of photosynthesis-inhibiting anilides, prion disease therapeutics, and highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Pyridinecarbonitrile, 2-(hexylthio)- (CAS: 840505-87-7) Primary Application: Critical intermediate in the synthesis of photosynthesis-inhibiting anilides, prion disease therapeutics, and highly potent adenosine receptor agonists.

Executive Summary & Mechanistic Overview

For drug development professionals and synthetic chemists, the reproducible scale-up of 2-alkylthio-4-cyanopyridines is a fundamental workflow. The target molecule, 2-(hexylthio)isonicotinonitrile , features a highly functionalized pyridine core. When evaluating synthesis routes, the primary objective is to maximize the yield of the carbon-sulfur (C-S) bond formation while preventing the hydrolysis of the sensitive cyano (-CN) group.

The Causality of the SNAr Mechanism

The most robust and reproducible method for synthesizing this compound is via Nucleophilic Aromatic Substitution (SNAr) .

From a mechanistic standpoint, this reaction is highly favored and does not require transition-metal catalysis. The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing cyano group at the 4-position, combined with the electronegative ring nitrogen, synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This highly activates the 2-position (ortho to the nitrogen) for nucleophilic attack.

When 1-hexanethiol is deprotonated by a strong base (like sodium methoxide), it forms a highly nucleophilic hexylthiolate anion. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) solvates the sodium cation but leaves the thiolate "bare" and highly reactive. The thiolate attacks the 2-position, forming a transient Meisenheimer complex. The subsequent elimination of the chloride ion restores aromaticity, rendering the reaction a self-validating, thermodynamically driven system .

Pathway Visualization

SNAr_Pathway SM1 2-Chloro-4-cyanopyridine (Electrophile) Complex Meisenheimer Complex (Intermediate) SM1->Complex SNAr Attack SM2 1-Hexanethiol (Nucleophile) Base NaOMe in DMF (Deprotonation) SM2->Base Thiolate Formation Base->Complex Hexylthiolate Product 2-(Hexylthio)isonicotinonitrile (Target) Complex->Product Chloride Elimination

Fig 1: SNAr reaction pathway for 2-(hexylthio)isonicotinonitrile synthesis.

Route Comparison & Quantitative Data

To objectively evaluate the best synthesis route, we must compare the standard SNAr approach against alternative methodologies, such as mild-base substitutions and transition-metal-catalyzed cross-couplings.

Table 1: Performance Comparison of Synthesis Alternatives

Synthesis RouteReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Scalability & Reproducibility
Standard SNAr NaOMe (1.0 eq)DMF / MeOH202 - 485 - 92High. Room temperature, fast, no heavy metals.
Mild Base SNAr K₂CO₃ (1.5 eq)Acetonitrile808 - 1270 - 78Moderate. Requires heating; risk of thiol oxidation.
Cross-Coupling Pd₂(dba)₃, XantphosToluene11016 - 2460 - 65Low. Overkill for activated pyridines; complex purification.

Data Interpretation: The Standard SNAr route using sodium methoxide in DMF is vastly superior. Transition-metal catalysis (Pd-catalyzed C-S coupling) is completely unnecessary for highly activated substrates like 2-chloro-4-cyanopyridine and introduces heavy metal contamination risks, which is detrimental for downstream pharmaceutical applications .

Validated Experimental Protocol: Standard SNAr

The following step-by-step methodology is adapted from peer-reviewed, reproducible standards for 2-alkylthio-4-cyanopyridines. This protocol ensures high fidelity and minimal side reactions.

Materials Required:
  • Electrophile: 2-Chloro-4-cyanopyridine (10 mmol, 1.38 g)

  • Nucleophile: 1-Hexanethiol (10 mmol, 1.18 g / 1.41 mL)

  • Base: Sodium methoxide (10 mmol, 0.54 g) dissolved in 5 mL anhydrous Methanol

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Step-by-Step Workflow:
  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask and purge with inert nitrogen gas.

  • Substrate Solvation: Dissolve 10 mmol of 2-chloro-4-cyanopyridine and 10 mmol of 1-hexanethiol in 10 mL of anhydrous DMF. Stir magnetically at 20 °C.

  • Controlled Deprotonation: Transfer the sodium methoxide/methanol solution to an addition funnel. Add this solution dropwise to the reaction flask over 15 minutes.

    • Expert Insight: Dropwise addition is critical. It controls the localized concentration of methoxide. If added too quickly, the methoxide may act as a competing nucleophile against the pyridine ring, forming 2-methoxy-4-cyanopyridine impurities.

  • Reaction Monitoring: Continue stirring under nitrogen at 20 °C. The reaction acts as a self-validating system; a fine white precipitate of sodium chloride (NaCl) will begin to form, visually confirming the elimination step of the Meisenheimer complex. Monitor the reaction via Thin Layer Chromatography (TLC) using a 6:1 Hexane/Ethyl Acetate eluent until the electrophile is fully consumed (typically 2 to 4 hours).

  • Quenching and Workup: Once complete, concentrate the mixture in vacuo to remove the methanol and the majority of the DMF. Partition the resulting crude oil between 30 mL of distilled water and 30 mL of ethyl acetate.

  • Extraction and Purification: Extract the aqueous layer twice more with 20 mL portions of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent. The resulting 2-(hexylthio)isonicotinonitrile can be purified via vacuum distillation or silica gel column chromatography to yield a pure, pale oil.

References

  • Title: Some Anilides of 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: An Efficient Synthesis of Novel Imidazo-Aminopyridinyl Derivatives from 2-Chloro-4-cyanopyridine Source: ResearchGate / Molbank URL: [Link]

Validation

Advanced Building Blocks in Antitubercular Drug Discovery: 4-Pyridinecarbonitrile vs. 2-(Hexylthio)-4-Pyridinecarbonitrile

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the strategic selection of heterocyclic building blocks. The choice of a starting material dictates not only the synthetic trajectory but al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the strategic selection of heterocyclic building blocks. The choice of a starting material dictates not only the synthetic trajectory but also the fundamental pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison between the industry-standard 4-Pyridinecarbonitrile (4-Cyanopyridine) and its advanced, lipophilic analog, 2-(Hexylthio)-4-pyridinecarbonitrile . We will explore the causality behind their structural differences, their synthetic workflows, and their comparative performance in the development of anti-mycobacterial agents.

Structural Rationale & Physicochemical Comparison

Standard 4-Pyridinecarbonitrile (CAS 100-48-1) is a critical C6 nitrogen-containing heterocyclic building block, indispensable in the synthesis of the first-line anti-tuberculosis drug Isoniazid (INH)[1]. However, standard INH is highly polar. Mycobacterium tuberculosis possesses an exceptionally thick, lipid-rich cell envelope composed primarily of mycolic acids. Highly polar molecules struggle to passively diffuse through this barrier and must rely on specific porin channels for intracellular access.

To overcome this, medicinal chemists utilize 2-(hexylthio)-4-pyridinecarbonitrile as a specialized antituberculotic precursor[2]. The addition of a C6 thioether tail at the 2-position serves two causal functions:

  • Enhanced Lipophilicity: The hexyl chain drastically increases the partition coefficient (LogP), allowing the resulting drug to bypass porin dependency and passively diffuse directly through the mycobacterial lipid envelope.

  • Electronic Modulation: The thioether group is electron-donating via resonance, which alters the electron density of the pyridine ring. This subtle electronic shift optimizes the reduction potential of the downstream hydrazide, a critical factor for its activation by the mycobacterial KatG enzyme[3].

Table 1: Physicochemical & Structural Comparison
Property4-Pyridinecarbonitrile (Standard)2-(Hexylthio)-4-pyridinecarbonitrile
CAS Number 100-48-1N/A (Custom Building Block)
Molecular Formula C6H4N2C12H16N2S
Molecular Weight 104.11 g/mol 220.34 g/mol
ClogP (Estimated) 0.45~3.8 - 4.2
Physical State White to off-white crystalline powderPale yellow oil / low-melting solid
Primary Application Precursor to Isoniazid (INH) & DMAPPrecursor to lipophilic antituberculars
Cellular Entry Mechanism Porin-dependent transportPassive lipid membrane diffusion

Mechanistic Pathway: Overcoming the Mycolic Acid Barrier

Both building blocks are ultimately converted into hydrazides (analogous to Isoniazid) to exert their biological effect. Once inside the mycobacterial cell, they act as prodrugs that must be activated by the catalase-peroxidase enzyme KatG to form an isonicotinoyl radical. This radical binds to NAD+, and the resulting adduct powerfully inhibits InhA , an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.

The diagram below illustrates how the structural divergence at the building-block stage dictates the permeability and resistance profile of the final drug.

Mechanism cluster_0 Standard Pyridine Core cluster_1 Lipophilic Thioether Core A 4-Pyridinecarbonitrile (Highly Polar) B Porin-Dependent Cell Entry A->B Hydrazide Form E KatG Enzyme Activation (Radical Formation) B->E C 2-(Hexylthio)- 4-pyridinecarbonitrile D Direct Lipid Membrane Diffusion C->D Hydrazide Form D->E F InhA Inhibition (Cell Death) E->F

Fig 1: Permeability and activation pathways of standard vs. lipophilic antitubercular precursors.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Workflow A: Synthesis of 2-(Hexylthio)-4-pyridinecarbonitrile via SNAr

Synthesis A 2-Chloro-4-cyanopyridine C SNAr Reaction (DMF, 80°C) A->C B 1-Hexanethiol + K2CO3 B->C D 2-(Hexylthio)- 4-pyridinecarbonitrile C->D High Yield

Fig 2: SNAr synthesis workflow for 2-(hexylthio)-4-pyridinecarbonitrile.

Causality & Rationale: The cyano group at the 4-position strongly withdraws electron density from the pyridine ring, highly activating the 2-position for Nucleophilic Aromatic Substitution (SNAr). Potassium carbonate (K2CO3) is selected as a mild base to deprotonate 1-hexanethiol without hydrolyzing the sensitive nitrile group. Dimethylformamide (DMF) is used because, as a polar aprotic solvent, it solvates the potassium cation while leaving the highly nucleophilic thiolate anion "naked" and reactive.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K2CO3 (1.5 eq) followed by 1-hexanethiol (1.2 eq) dropwise at room temperature.

  • Reaction: Elevate the temperature to 80°C and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the polar starting material spot disappears and a new, higher Rf (lipophilic) spot emerges.

  • Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

  • Final Validation: Confirm product identity via LC-MS (Expected m/z: 221.1[M+H]+) and 1H-NMR (look for the characteristic triplet of the S-CH2 protons at ~3.1 ppm).

Workflow B: In Vitro Mycobacterial Efficacy Profiling (REMA)

To evaluate the biological advantage of the hexylthio building block, the resulting hydrazide derivatives are tested against M. tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA).

Causality & Rationale: M. tuberculosis grows exceptionally slowly (doubling time ~15-20 hours). Standard optical density (OD) measurements are prone to artifacts over long incubations due to cellular clumping. Resazurin is an oxidation-reduction indicator. Living, metabolically active mycobacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a highly sensitive, amplified readout of cell viability.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ~0.6-0.8). Dilute to 105 CFU/mL.

  • Plating: In a 96-well plate, perform 2-fold serial dilutions of the synthesized test compounds (derived from standard 4-CP and 2-hexylthio-4-CP) in 100 µL of media.

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Self-Validating Controls: Include a Sterility Control (media only; must remain blue), a Growth Control (bacteria + no drug; must turn pink), and a Reference Control (Standard Isoniazid; to validate the strain's expected susceptibility).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well, incubate for an additional 24 hours, and assess color change visually or via fluorescence (Ex 530 nm / Em 590 nm).

Comparative Efficacy Data

When 4-pyridinecarbonitrile and 2-(hexylthio)-4-pyridinecarbonitrile are converted into their respective hydrazide APIs, the lipophilic advantage becomes apparent, particularly in resistant phenotypes.

Table 2: Comparative Antitubercular Performance (MIC against M. tuberculosis H37Rv)
Compound DerivativeMIC (µg/mL)Resistance Profile in Porin-Deficient Mutants
Standard Isoniazid (from 4-CP)0.02 - 0.05High Resistance (Loss of cellular entry)
2-(Hexylthio)-Isoniazid 0.10 - 0.30Susceptible (Bypasses porin requirement)
Ethionamide (Reference)0.6 - 1.2Susceptible

Data Interpretation: While standard INH exhibits a slightly lower absolute MIC in wild-type strains, the derivative built from 2-(hexylthio)-4-pyridinecarbonitrile retains potent efficacy even in mutant strains that have down-regulated porin expression. The hexylthio tail effectively acts as a lipid-penetrating anchor, validating the strategic shift in building block selection.

References

  • Scimplify. "4-Cyanopyridine (CAS NO:100-48-1)". 1

  • CymitQuimica. "CAS 100-48-1: 4-Cyanopyridine". 2

  • Avanscure. "4-Cyanopyridine | CAS Number : 100-48-1". 3

Sources

Comparative

A Researcher's Guide to Purity Confirmation of 4-Pyridinecarbonitrile, 2-(hexylthio)- by Elemental Analysis

For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible downstream results. In the synthesis of novel compounds like 4-Pyridinecarbonitrile, 2-(hexylthio)-, confirming the elemental composition is a fundamental step in quality control, ensuring that the material in hand is indeed the molecule intended.

This guide provides an in-depth exploration of using combustion-based elemental analysis to verify the purity of 4-Pyridinecarbonitrile, 2-(hexylthio)-. We will delve into the theoretical underpinnings of this technique, present a detailed experimental protocol, and objectively compare its utility against other common analytical methods.

The Foundational Principle: Why Elemental Analysis?

Elemental analysis, specifically CHNS analysis, operates on a simple yet powerful principle: the complete and instantaneous combustion of a sample to convert its constituent elements into simple, detectable gases (CO₂, H₂O, N₂, and SO₂).[1] By precisely measuring the amounts of these gases, the percentage by mass of Carbon, Hydrogen, Nitrogen, and Sulfur in the original sample can be determined with high accuracy.[2][3]

For a specific molecule like 4-Pyridinecarbonitrile, 2-(hexylthio)-, the theoretical elemental composition is a fixed, stoichiometric constant derived from its molecular formula. Any significant deviation between the experimentally measured percentages and the theoretical values points to the presence of impurities, such as residual solvents, starting materials, or by-products.

Calculating the Theoretical Benchmark

The first step in any elemental analysis is to establish the theoretical or calculated values for the compound of interest.

  • Determine the Molecular Formula:

    • The parent structure, 4-Pyridinecarbonitrile, has a formula of C₆H₄N₂.[4][5][6][7]

    • The substituent at the 2-position is a "hexylthio" group, which consists of a hexyl group (C₆H₁₃) attached to a sulfur atom (-S-).

    • To add this group to the pyridine ring, one hydrogen atom is substituted.

    • Therefore, the final molecular formula is C₁₂H₁₆N₂S.

  • Calculate the Molecular Weight:

    • C: 12 atoms * 12.011 g/mol = 144.132 g/mol

    • H: 16 atoms * 1.008 g/mol = 16.128 g/mol

    • N: 2 atoms * 14.007 g/mol = 28.014 g/mol

    • S: 1 atom * 32.06 g/mol = 32.06 g/mol

    • Total Molecular Weight: 220.334 g/mol

  • Calculate Theoretical Elemental Percentages:

    • %C = (144.132 / 220.334) * 100 = 65.41%

    • %H = (16.128 / 220.334) * 100 = 7.32%

    • %N = (28.014 / 220.334) * 100 = 12.71%

    • %S = (32.06 / 220.334) * 100 = 14.55%

These calculated values are the gold standard against which experimental results will be compared.

Experimental Protocol: CHNS Combustion Analysis

The following protocol outlines the steps for determining the elemental composition of 4-Pyridinecarbonitrile, 2-(hexylthio)- using a modern elemental analyzer. The trustworthiness of this method lies in its reliance on certified standards for calibration and the complete conversion of the sample to detectable gases, a process validated by decades of use.[8]

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known, stable elemental composition (e.g., Sulfanilamide).[2][9]

    • Analyze the standard across a range of masses to generate a linear calibration curve for each element (C, H, N, S). This ensures the detector response is proportional to the elemental mass over the expected sample range.

  • Sample Preparation:

    • Ensure the 4-Pyridinecarbonitrile, 2-(hexylthio)- sample is homogenous and dry. The presence of residual solvent will significantly alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 2-4 mg of the sample into a tin container using a microbalance.[2] The exact mass is critical for accurate percentage calculation.

    • Seal the tin container, ensuring no sample is lost and no air is trapped.

  • Combustion and Analysis:

    • Place the sealed sample into the instrument's autosampler.

    • The sample is dropped into a combustion reactor heated to >1000°C in an oxygen-rich atmosphere.[2] This dynamic flash combustion ensures instantaneous and complete oxidation.

    • The resulting gas mixture (CO₂, H₂O, NₓOₓ, SO₂) is swept by a helium carrier gas through a reduction furnace (containing high-purity copper) to convert nitrogen oxides (NₓOₓ) to N₂.[3]

    • The gas stream then passes through a chromatographic column which separates the individual gases (N₂, CO₂, H₂O, and SO₂).[10]

  • Detection and Data Processing:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[8] The detector signal is proportional to the concentration of the analyte gas.

    • The instrument's software integrates the signal peaks and, using the calibration curve and the initial sample weight, calculates the mass percentage of each element.[8]

Workflow for Elemental Analysis

cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_output 3. Data Output A Homogenous Sample B Weigh 2-4 mg into Tin Capsule A->B C Seal Capsule B->C D Autosampler Introduction C->D E Flash Combustion (>1000°C in O₂) D->E F Reduction of NOx to N₂ (Copper Furnace) E->F G Gas Separation (GC Column) F->G H Detection (TCD) G->H I Software Integration & Calculation H->I J Final Report (%C, %H, %N, %S) I->J

Caption: Workflow of CHNS elemental analysis.

Data Interpretation: Confirming Purity

The purity of the sample is confirmed by comparing the experimental results to the theoretical values. Most academic journals and regulatory bodies consider a match within ±0.4% to be acceptable evidence of purity for a small molecule.

Table 1: Comparison of Theoretical vs. Experimental Data

ElementTheoretical Value (%)Experimental Result (%)Deviation (%)Pass/Fail (Criteria: ±0.4%)
Carbon (C)65.4165.25-0.16Pass
Hydrogen (H)7.327.41+0.09Pass
Nitrogen (N)12.7112.61-0.10Pass
Sulfur (S)14.5514.43-0.12Pass

In the example above, all experimentally determined values fall within the acceptable ±0.4% deviation, providing strong evidence that the sample has a purity of at least 99.5%.

Comparison with Alternative Purity Determination Methods

While elemental analysis is a powerful tool for confirming elemental composition, it is not the only method for assessing purity. A comprehensive quality control strategy often involves orthogonal techniques.[11] The choice of method depends on the specific question being asked.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleStrengthsLimitations
Elemental Analysis Combustion and measurement of elemental gases.Provides fundamental elemental composition; highly accurate for bulk purity; detects all organic/inorganic impurities.Does not identify specific impurities; insensitive to isomers; requires destructive analysis.
HPLC (UV detection) Differential partitioning between mobile and stationary phases.Excellent for quantifying known impurities and separating non-volatile compounds; high sensitivity.Requires reference standards for impurity identification; may not detect impurities without a UV chromophore.
GC-MS Separation by boiling point/polarity followed by mass-based identification.Excellent for volatile impurities (e.g., residual solvents); provides structural information on impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information; can identify and quantify impurities with unique proton signals.Can be less sensitive than chromatography; complex spectra can make quantification of minor impurities difficult.
LC-MS Combines HPLC separation with mass spectrometry detection.Powerfully identifies unknown impurities and isomers by providing molecular weight information.[12]Quantitative accuracy can be lower than HPLC-UV without specific standards for each impurity.
Decision Framework for Purity Analysis

Caption: Choosing the right analytical method.

References

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. doi: 10.1016/0731-7085(86)80083-8. Retrieved from [Link]

  • Groman, A., Stolarczyk, E., & Mucha, M. (2019). PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. Acta Poloniae Pharmaceutica, 76(3), 519-526. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 6(1), 385-391. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarbonitrile (CAS 100-48-1). Retrieved from [Link]

  • NextSDS. (n.d.). 4-Pyridinecarbonitrile, 2,6-dichloro-3-methyl- — Chemical Substance Information. Retrieved from [Link]

  • Willey, C., Iwao, M., Castle, R. N., & Lee, M. L. (1981). Determination of sulfur heterocycles in coal liquids and shale oils. Analytical Chemistry, 53(3), 400–407. doi: 10.1021/ac00227a013. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyanopyridine. PubChem Compound Database. Retrieved from [Link]

Sources

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